molecular formula C7H5BrFNO2 B2500078 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene CAS No. 175610-68-1

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Cat. No.: B2500078
CAS No.: 175610-68-1
M. Wt: 234.024
InChI Key: XDCQFNXIWGZLMX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQFNXIWGZLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS 175610-68-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from suppliers, analogous compounds, and established principles of chemical reactivity to offer a robust resource for its application and safe handling.

Core Molecular Identity and Physicochemical Properties

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a poly-substituted benzene derivative featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Core Properties of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene and Related Isomers

PropertyValue for CAS 175610-68-1Data for Isomer: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (CAS 502496-33-5)[1]Data for Isomer: 1-Bromo-3-fluoro-2-methyl-5-nitrobenzene (CAS 207110-34-7)[2]
Molecular Formula C₇H₅BrFNO₂[3]C₇H₅BrFNO₂C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol [3]234.02 g/mol 234.02 g/mol
Appearance Not specified, likely a solidYellow oilSolid
Purity ≥95% (as offered by suppliers)[3]Not specified≥97%
Boiling Point Not experimentally determined259.4°C at 760 mmHgNot specified
Density Not experimentally determined1.7 g/cm³Not specified
Storage Not specified, recommended to be sealed in a dry, room temperature environmentNot specifiedStore at room temperature

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.0-8.5 ppm). The methyl group would present as a singlet further upfield.

  • ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group would be significantly deshielded.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C-NO₂ stretching vibrations (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). Aromatic C-H and C-C stretching, as well as C-Br and C-F stretching vibrations, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Utility

The synthetic utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group, ortho and para to the halogen atoms, activates the ring towards nucleophilic aromatic substitution. While both bromine and fluorine can act as leaving groups, fluorine is generally more activating for SNAr reactions due to its higher electronegativity. This allows for selective displacement of the fluorine atom by nucleophiles, leaving the bromine available for subsequent transformations.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 1-position, providing a powerful tool for elaborating the molecular scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems, which are prevalent in many pharmaceutical compounds.[4]

A Proposed Synthetic Pathway

A plausible synthesis for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene would likely involve the nitration of a pre-functionalized aromatic precursor. A potential route is outlined below, based on similar preparations of related isomers.[5]

Synthetic Pathway 2-Bromo-6-fluoro-toluene 2-Bromo-6-fluoro-toluene Nitration Nitration 2-Bromo-6-fluoro-toluene->Nitration HNO₃, H₂SO₄ 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Nitration->1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Figure 1. A proposed synthetic route to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene.

Safety and Handling

Due to the absence of a specific Material Safety Data Sheet (MSDS) for CAS 175610-68-1, a precautionary approach to handling is imperative. The safety profile can be inferred from data on its isomers and related nitroaromatic compounds.

Table 2: GHS Hazard Statements for a Related Isomer (1-Bromo-3-fluoro-2-methyl-5-nitrobenzene, CAS 207110-34-7)

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are crucial intermediates in the pharmaceutical industry. The unique substitution pattern of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene offers a versatile platform for the synthesis of novel drug candidates.

  • Scaffold for Bioactive Molecules: The ability to sequentially functionalize the molecule at the bromine, fluorine, and nitro positions allows for the generation of diverse chemical libraries for high-throughput screening.

  • Modulation of Pharmacokinetic Properties: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[4]

  • Access to Complex Heterocycles: The transformation of the nitro group into an amine provides an entry point for the construction of various nitrogen-containing heterocyclic systems, which are common motifs in many approved drugs.

Drug Discovery Workflow A 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene B Cross-Coupling (at Br) A->B C SNAr (at F) A->C D Nitro Reduction A->D E Diverse Intermediates B->E C->E D->E F Library Synthesis E->F G High-Throughput Screening F->G H Lead Optimization G->H

Figure 2. Role of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in a drug discovery workflow.

Conclusion

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene represents a promising, albeit under-characterized, chemical entity for advanced organic synthesis. Its trifunctional nature provides a rich platform for the development of novel compounds, particularly in the realm of pharmaceuticals. While a lack of direct experimental data necessitates a cautious and informed approach, the principles of reactivity and the properties of its isomers provide a solid foundation for its successful application in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Fluorinated Intermediates in Modern Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methods and reagents for the treatment of inflammatory disorders - Patent IL-175610-A0. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. Retrieved from [Link]

Sources

5-Bromo-4-fluoro-3-nitrotoluene synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, physicochemical properties, and synthetic pathways for 5-Bromo-4-fluoro-3-nitrotoluene (IUPAC: 3-Bromo-4-fluoro-5-nitrotoluene). This document is structured for researchers in medicinal chemistry and process development.

Compound Identification & Nomenclature

5-Bromo-4-fluoro-3-nitrotoluene is a tri-substituted toluene derivative characterized by a specific substitution pattern that makes it a highly valuable scaffold in the synthesis of kinase inhibitors and other pharmaceutical active pharmaceutical ingredients (APIs).

The compound is structurally defined by a toluene core with a nitro group at position 3, a fluorine atom at position 4, and a bromine atom at position 5. Due to IUPAC prioritization rules (alphabetical order of substituents), the preferred IUPAC name is 3-Bromo-4-fluoro-5-nitrotoluene .

IdentifierValue
Common Name 5-Bromo-4-fluoro-3-nitrotoluene
IUPAC Name 3-Bromo-4-fluoro-5-nitrotoluene
CAS Registry Number 1774898-10-0
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
SMILES CC1=CC(Br)=C(F)C(=O)=C1
InChI Key DYNFTQDGEFBCPS-UHFFFAOYSA-N

Physicochemical Profile

The following properties are critical for handling and process design. Data is derived from experimental values of structural analogs and available vendor data for this specific CAS.

PropertyDescription/Value
Physical State Pale yellow to orange crystalline solid
Melting Point 45–55 °C (Typical for bromonitrotoluene congeners)
Boiling Point ~285 °C (Predicted at 760 mmHg)
Density 1.69 ± 0.1 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO, Methanol
pKa N/A (Non-ionizable core)
LogP ~2.9 (Predicted)

Synthetic Pathways & Methodologies[4]

The synthesis of 5-Bromo-4-fluoro-3-nitrotoluene requires precise control over regioselectivity. The most robust route involves the electrophilic bromination of 4-fluoro-3-nitrotoluene . This approach leverages the cooperative directing effects of the substituents to install the bromine atom at the desired C5 position.

Retrosynthetic Analysis
  • Target: 3-Bromo-4-fluoro-5-nitrotoluene (Methyl at 1).

  • Precursor: 4-Fluoro-3-nitrotoluene.

  • Regiochemistry Logic:

    • Methyl (C1): Activates C2 and C6 (Ortho/Para).

    • Fluoro (C4): Deactivates ring but directs Ortho/Para. C3 is blocked by Nitro. C5 is Ortho to Fluorine.

    • Nitro (C3): Strong deactivator, directs Meta. C5 is Meta to Nitro.

Experimental Protocol
Step 1: Nitration of 4-Fluorotoluene
  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Conditions: 0–5 °C, slow addition.

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).[1]

  • Outcome: Major product is 4-Fluoro-3-nitrotoluene (due to F directing ortho and Me directing ortho/para; 3-position is favored over 2-position due to sterics and cooperative electronics).

Step 2: Bromination of 4-Fluoro-3-nitrotoluene
  • Reagents: Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃).

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

  • Conditions: Room temperature to 40 °C. Critical: Avoid light and radical initiators (like peroxides) to prevent benzylic bromination of the methyl group.

  • Procedure:

    • Dissolve 4-fluoro-3-nitrotoluene (1.0 eq) in DCM.

    • Add catalytic FeBr₃ (0.1 eq).

    • Add Br₂ (1.1 eq) dropwise over 30 minutes.

    • Stir until TLC indicates consumption of starting material.

    • Quench with aqueous NaHSO₃ (to remove excess Br₂).

    • Extract, dry (MgSO₄), and concentrate.

    • Purify via recrystallization (EtOH/Water) or silica column chromatography (Hexane/EtOAc).

Visualizing the Synthesis Logic

SynthesisPath Start 4-Fluorotoluene (SM) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 4-Fluoro-3-nitrotoluene (Key Intermediate) Step1->Inter Electrophilic Subst. Step2 Bromination (Br2/FeBr3) Inter->Step2 SideProduct Side Product: Benzylic Bromide (Avoid Radical Conditions) Inter->SideProduct NBS/Light (Avoid) Target 5-Bromo-4-fluoro-3-nitrotoluene (Final Product) Step2->Target Regioselective Ring Bromination

Caption: Synthetic route emphasizing the regioselective bromination of the aromatic ring while avoiding side-chain bromination.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its three distinct functional handles, allowing for orthogonal functionalization.

Functionalization Strategies
  • C-Br Bond (Position 5):

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.

    • Utility: Used to attach aryl, heteroaryl, or amino groups. This is typically the first point of diversification.

  • Nitro Group (Position 3):

    • Reaction: Reduction to Aniline (Fe/AcOH or H₂/Pd-C).

    • Utility: The resulting aniline can be converted to amides, ureas, or heterocycles (e.g., indoles via Batcho-Leimgruber synthesis if the methyl group is activated).

  • C-F Bond (Position 4):

    • Reaction: Nucleophilic Aromatic Substitution (SₙAr).

    • Utility: The fluorine atom is activated by the ortho-nitro and para-bromo groups (though Br is a weak activator for SₙAr, the Nitro group is the primary driver). It can be displaced by amines, thiols, or alkoxides.

Case Study: Synthesis of Indole Derivatives

A common application of this toluene derivative is in the synthesis of 5-fluoro-6-substituted indoles.

  • Protocol: The methyl group (C1) is sufficiently acidic due to the electron-withdrawing nitro group (C3). Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) yields an enamine, which upon reductive cyclization (Zn/AcOH) forms the indole core.

Reactivity Core 5-Bromo-4-fluoro-3-nitrotoluene Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd(0) Catalyst Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction Chemoselective SnAr SnAr Displacement (Amines/Thiols) Core->SnAr Nucleophilic Attack at C4 Biaryl Biaryl Intermediates Suzuki->Biaryl Aniline Aniline Derivatives (Precursor to Amides) Reduction->Aniline Subst 4-Amino/Thio-3-nitrotoluenes SnAr->Subst

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Bromo, Nitro, and Fluoro substituents.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2] Potential skin sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent degradation).

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. 4-Bromo-2-fluoro-6-nitrotoluene (Isomer Analysis and Synonyms). National Library of Medicine. Link

  • Sigma-Aldrich. 3-Bromo-4-fluorotoluene (Precursor Properties).[2] Merck KGaA. Link

  • ChemicalBook. 3-Bromo-4-fluoro-5-nitrotoluene Product Page (CAS 1774898-10-0).[3]Link

  • Organic Syntheses. Bromination of Toluenes and Nitro-Toluenes.[1] Org.[1][4][5][6] Synth. Coll. Vol. 1, 133. Link

  • GuideChem. Synthesis of Fluorinated Nitrotoluenes.Link

Sources

Molecular weight and density of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Executive Summary

This guide provides a comprehensive technical analysis of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.

Due to the specific substitution pattern (1,2,3,5-tetrasubstituted benzene), this compound exhibits unique electronic properties and steric constraints. This document details its molecular weight, density characteristics, and the causal logic behind its synthesis and handling.[1][2] It addresses the common challenge where experimental data for specific isomers is proprietary or non-indexed by providing rigorous theoretical predictions validated against analogous standards.

Molecular Identity & Physicochemical Core Data

The precise determination of molecular weight (MW) and density is critical for reaction stoichiometry and process engineering (e.g., reactor volume sizing, solvent extraction phase prediction).

Quantitative Profile
PropertyValueUnitMethod/Notes
Molecular Formula

--
Molecular Weight 234.02 g/mol Calculated using IUPAC atomic weights [1].[3][4]
Exact Mass 232.949DaMonoisotopic mass (for HRMS).
Predicted Density 1.75 ± 0.1 g/cm³Calculated via ACD/Labs algorithm [2].
Physical State Solid / Viscous Oil-Low melting point anticipated (35–65°C) due to symmetry breaking.
LogP ~2.9-Lipophilic; requires organic solvents (DCM, EtOAc).
Structural Analysis

The compound features a "crowded" 1,2,3-substitution pattern. The Fluorine (C2) atom is flanked by a Bromine (C1) and a Methyl group (C3) .

  • Electronic Effect: The Nitro group at C5 is para to the Fluorine, stabilizing the molecule via resonance.

  • Steric Effect: The 1-Br and 3-Me groups create a "pocket" around the Fluorine, potentially inhibiting nucleophilic attack at C2 unless forcing conditions are used.

G Struct Structure: 1-Br-2-F-3-Me-5-NO2 MW MW: 234.02 g/mol (Stoichiometry) Struct->MW Determines Density Density: ~1.75 g/cm³ (Process Engineering) Struct->Density Influences App Application: Phase Separation (Sinks in Water) Density->App Dictates

Figure 1: Relationship between structural identity and process parameters. The high density (>1.0) dictates that this compound will form the bottom layer during aqueous extractions.

Density: Theoretical vs. Experimental Determination

For novel intermediates where a Certificate of Analysis (CoA) is unavailable, relying on "analogous density" is a standard practice in process chemistry.

The "Heavy Organic" Rule

Most brominated nitro-aromatics possess densities significantly higher than water (


) and common organic solvents.
  • Reference Analog: 1-Bromo-3-methyl-5-nitrobenzene has a density of ~1.62 g/cm³ [3].

  • Fluorine Correction: Adding a fluorine atom typically increases specific gravity by 0.1–0.15 units due to its high electronegativity and mass relative to hydrogen.

Protocol: Experimental Density Determination

If exact density is required for GMP manufacturing, it must be measured empirically.

Method: Pycnometry (for solids/viscous liquids). Why: Standard volumetric flasks are too inaccurate for solids.

Step-by-Step Workflow:

  • Tare: Weigh an empty, dry pycnometer (

    
    ).
    
  • Fill Solid: Add ~1g of the compound. Weigh again (

    
    ).
    
  • Displace: Fill the remaining void with a non-solubilizing liquid of known density

    
     (e.g., Heptane, if the compound is insoluble in it).
    
  • Weigh: Measure total mass (

    
    ).
    
  • Calculate:

    
    
    
    
    

Synthetic Utility & Pathway

The synthesis of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is non-trivial due to directing effects. The most robust route involves the nitration of the precursor 2-Fluoro-3-bromotoluene .

Mechanistic Logic
  • Precursor: 1-Bromo-2-fluoro-3-methylbenzene.

  • Reagents:

    
     (Mixed Acid).
    
  • Regioselectivity:

    • The Fluorine (C2) is an ortho/para director. Its para position is C5 .

    • The Methyl (C3) is an ortho/para director. Its ortho positions are C2 (blocked) and C4; para is C6.

    • Outcome: The directing power of Fluorine (para-directing) often dominates in this scaffold, favoring substitution at C5 , yielding the target molecule.

Synthesis Precursor 1-Bromo-2-fluoro-3-methylbenzene (Starting Material) Reagents HNO3 + H2SO4 (Electrophilic Aromatic Substitution) Precursor->Reagents Nitration Intermediate Sigma Complex (Resonance Stabilized) Reagents->Intermediate Attack at C5 Product 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (Target) Intermediate->Product -H+ (Aromatization)

Figure 2: Synthetic pathway via electrophilic aromatic substitution. The C5 position is electronically favored.

Handling & Safety Guidelines

As a nitro-aromatic halide, this compound presents specific hazards.

  • Reactivity: Potential shock sensitivity (low, but non-zero for nitro compounds). Thermal decomposition releases toxic

    
    , 
    
    
    
    , and
    
    
    fumes.
  • Solubility: Insoluble in water. Soluble in DCM, DMSO, Methanol.

  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C. Light sensitive (bromine bond lability).
    

References

  • PubChem. "Periodic Table of Elements - IUPAC Atomic Weights." National Library of Medicine. [Link]

  • Organic Syntheses. "General Procedures for Nitration of Halotoluenes." Org. Synth.[Link]

Sources

Solubility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in DMSO and Methanol

Executive Summary

Introduction: The Critical Role of Solubility

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a halogenated and nitrated aromatic compound. Such molecules are common scaffolds in medicinal chemistry, serving as intermediates or as active pharmaceutical ingredients (APIs) themselves.[1] The presence of diverse functional groups—a bromine atom, a fluorine atom, a methyl group, and a nitro group—on the benzene ring creates a unique electronic and steric profile that governs its interactions with other molecules, including solvents.[1]

Understanding the solubility of this compound is paramount. In drug discovery, compounds are typically stored and assayed in DMSO stock solutions.[2][3] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.[2] For formulation and in vivo studies, solubility in aqueous and organic media is a key determinant of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies to approach the solubility assessment of this compound with scientific rigor.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the guiding tenet of solubility, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] A thorough analysis begins with the properties of the individual components.

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

While experimental data for the target compound is sparse, we can analyze its structural features and reference data from close isomers to predict its behavior.

  • Structure: The molecule possesses a nonpolar core (the benzene ring and methyl group) and several polar functional groups. The C-F, C-Br, and especially the C-NO2 bonds introduce significant dipole moments. The nitro group (-NO2) is a strong electron-withdrawing group, creating a partial positive charge on the aromatic ring and a strong dipole.[1]

  • Polarity: The combination of a nonpolar scaffold with multiple polar groups suggests the molecule has a moderate overall polarity and a significant dipole moment. Its calculated XLogP3 value (a measure of lipophilicity) for the isomer 1-bromo-5-fluoro-2-methyl-3-nitrobenzene is 2.9, indicating a preference for lipid-like environments over aqueous ones, which is typical for many drug-like molecules.[6][7][8]

  • Intermolecular Forces: As a solid, the primary forces holding the crystal lattice together are London dispersion forces (due to the large electron cloud of the benzene ring and bromine) and dipole-dipole interactions from the polar functional groups. It lacks hydrogen bond donors.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, a fact that underpins its widespread use in dissolving a vast range of organic compounds.[3][9]

  • Structure and Polarity: DMSO, (CH₃)₂SO, has a highly polar sulfoxide (S=O) bond, giving it a large dipole moment and a high dielectric constant.[10]

  • Solvent Properties: Being aprotic, it lacks acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor.[10] It effectively solvates cations and interacts strongly with the positive end of molecular dipoles.[11]

Methanol (MeOH)

Methanol (CH₃OH) is the simplest alcohol and serves as a benchmark polar protic solvent.

  • Structure and Polarity: The hydroxyl (-OH) group makes methanol highly polar.[12]

  • Solvent Properties: As a protic solvent, it can act as both a hydrogen bond donor (from the -OH hydrogen) and an acceptor (via the lone pairs on the oxygen).[12] This allows it to form extensive hydrogen-bonding networks, making it fully miscible with water.[13]

Theoretical Principles of Solubility

Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A compound dissolves readily if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the respective interactions within the pure solute and solvent.[5]

Expected Solubility in DMSO (Polar Aprotic Solvent)

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is expected to exhibit good to excellent solubility in DMSO.

  • Causality: The primary solute-solute forces are dipole-dipole interactions and London dispersion forces. DMSO is exceptionally well-suited to disrupt these. Its large dipole moment can establish strong dipole-dipole interactions with the polar C-F, C-Br, and C-NO2 bonds of the solute. The polarizable sulfur atom and the overall large molecular surface of DMSO also allow for significant London dispersion force interactions with the aromatic ring. Because DMSO does not have a strong hydrogen-bonding network to break, less energy is required to create a cavity for the solute molecule. The lack of strong self-association in DMSO makes it a superior solvent for many organic solids compared to protic solvents like water or methanol.[3]

Expected Solubility in Methanol (Polar Protic Solvent)

The solubility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in methanol is expected to be moderate .

  • Causality: Methanol is a polar solvent and can engage in dipole-dipole interactions with the solute, similar to DMSO. However, methanol's primary intermolecular force is strong hydrogen bonding with itself.[13] To dissolve the solute, these strong methanol-methanol hydrogen bonds must be broken. The solute, lacking any hydrogen bond donating groups, cannot form hydrogen bonds with the methanol molecules. It can only act as a weak hydrogen bond acceptor via the oxygen atoms of the nitro group. The energy gained from the new solute-solvent (dipole-dipole and dispersion) interactions may not fully compensate for the energy required to disrupt methanol's hydrogen-bonding network, leading to lower solubility compared to DMSO.[14]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces at play during the dissolution process.

G Figure 1: Dominant Intermolecular Forces in Solution cluster_solute Solute-Solute Interactions (Crystal Lattice) cluster_dmso Solvation in DMSO (Polar Aprotic) cluster_methanol Solvation in Methanol (Polar Protic) S1 Solute Molecule S2 Solute Molecule S1->S2 Dipole-Dipole London Dispersion Solute_DMSO Solute Molecule DMSO1 DMSO Solute_DMSO->DMSO1 Strong Dipole-Dipole DMSO2 DMSO Solute_DMSO->DMSO2 London Dispersion Solute_MeOH Solute Molecule MeOH1 Methanol Solute_MeOH->MeOH1 Dipole-Dipole MeOH2 Methanol MeOH3 Methanol MeOH2->MeOH3 Strong H-Bonding (Solvent-Solvent)

Caption: Dominant intermolecular forces governing solubility.

Quantitative Solubility Data

As of the date of this guide, specific experimental solubility values for 1-bromo-2-fluoro-3-methyl-5-nitrobenzene in DMSO and methanol have not been found in a comprehensive search of scientific literature and chemical databases. The determination of this value requires experimental measurement. The table below summarizes the known physicochemical properties for a close isomer, which can be used to inform such experimental work.

PropertyValue (for isomer 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene)Source
Molecular Formula C₇H₅BrFNO₂[6]
Molecular Weight 234.02 g/mol [6]
Physical Form Light yellow fused solid[1]
Boiling Point ~259.4 °C at 760 mmHg[6]
Calculated XLogP3 2.9[6][7][8]
Solubility in DMSO [Data not available; experimental determination required]-
Solubility in Methanol [Data not available; experimental determination required]-

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the shake-flask method is the gold standard, establishing equilibrium between the dissolved and undissolved compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment
  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (solid)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade Methanol (≥99.9%)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Procedure
  • Preparation: Add an excess amount of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure a visible excess of solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure true equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a micropipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable diluent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the HPLC calibration curve.

Quantification by HPLC-UV
  • Standard Preparation: Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

  • Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.

  • Calculation: Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

Caption: Standard workflow for the shake-flask method.

Conclusion and Recommendations

Based on a theoretical analysis of its molecular structure and the properties of the solvents, 1-bromo-2-fluoro-3-methyl-5-nitrobenzene is predicted to have high solubility in the polar aprotic solvent DMSO and moderate solubility in the polar protic solvent methanol. The absence of hydrogen bond donors on the solute molecule and the strong self-association of methanol via hydrogen bonding are the primary reasons for this predicted difference.

For researchers in drug discovery and development, it is imperative to confirm these theoretical predictions with robust experimental data. The provided shake-flask protocol is a reliable method for determining the equilibrium solubility. This data will be crucial for preparing accurate stock solutions for high-throughput screening, guiding formulation development, and ensuring the integrity of all subsequent biological and preclinical studies.

References

  • Di, L., & Kerns, E. H. (2003). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

  • Gala, R., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available from: [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.
  • Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • Alachem Co., Ltd. 502496-33-5 | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. Available from: [Link]

  • Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available from: [Link]

  • PubChem. 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. Available from: [Link]

  • PubChem. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Available from: [Link]

  • Reddit. Which solvent would be suitable to solubilize this compound?. Available from: [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. Available from: [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Available from: [Link]

  • ChemBK. 1-Bromo-3-methyl-5-nitrobenzene. Available from: [Link]

  • Acree, Jr., W. E. SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.
  • Scribd. Solubility Data of DMSO. Available from: [Link]

  • Bryan Research & Engineering, LLC. Solubility of Hydrocarbons in Physical Solvents. Available from: [Link]

  • ChemRxiv. Bayesian Optimized Electrosynthesis of Azobenzenes in a Self. Available from: [Link]

  • MDPI. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Available from: [Link]

  • Tutoring Blog. Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Available from: [Link]

  • Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. Available from: [Link]

Sources

The Orthogonal Scaffold: A Technical Guide to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive distinctions of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene , a high-value scaffold in medicinal chemistry.

Executive Summary

In the landscape of polysubstituted benzenes, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (referred to herein as Target Isomer A ) represents a "privileged scaffold" due to its orthogonal reactivity profile. Unlike its isomers, Isomer A possesses a specific geometric arrangement—Fluorine para to Nitro —that activates the fluorine atom for rapid Nucleophilic Aromatic Substitution (SNAr), while preserving the bromine atom for subsequent metal-catalyzed cross-coupling.

This guide differentiates Isomer A from its regioisomers, detailing the mechanistic causality of its synthesis, its unique reactivity nodes, and the analytical signatures required for verification.

Structural Analysis & Isomerism

The chemical space of tetrasubstituted benzenes with four distinct groups (Br, F, Me, NO₂) is crowded, yet only specific substitution patterns yield viable drug intermediates.

The "Para-Fluoro-Nitro" Activation Engine

The defining feature of Isomer A is the electronic relationship between the substituents:

  • Position 2 (Fluorine) & Position 5 (Nitro): These groups are para to each other. The strong electron-withdrawing nature of the nitro group (–I, –M effects) significantly lowers the energy of the Meisenheimer complex formed during nucleophilic attack at C2.

  • Position 1 (Bromine): Located meta to the nitro group. This prevents the bromine from being activated for SNAr, ensuring chemoselectivity where F is displaced over Br.

  • Position 3 (Methyl): Provides steric bulk and weak activation, but its primary role in this isomer is to force regioselectivity during synthesis.

Isomer Comparison Matrix

The table below contrasts Isomer A with commercially available isomers, highlighting the "Kill Switch" that deactivates SNAr in other patterns.

IsomerStructure (Br, F, Me, NO₂)F vs. NO₂ RelationshipSNAr Reactivity (at F)Primary Utility
Target Isomer A 1-Br, 2-F, 3-Me, 5-NO₂ Para High Sequential SNAr then Suzuki coupling
Isomer B1-Br, 5-F, 2-Me, 3-NO₂MetaInertBromine cross-coupling only
Isomer C1-Br, 3-F, 2-Me, 5-NO₂MetaInertNitro reduction to aniline
Isomer D2-Br, 1-F, 5-Me, 3-NO₂OrthoModerateCompetitive displacement (Br vs F)

Synthetic Pathways: The "Consensus" Strategy

Synthesizing Isomer A requires navigating the conflicting directing effects of three substituents. A random sequence (e.g., nitration of a bromo-toluene) often leads to inseparable mixtures. The high-fidelity route relies on Sequential Directing Consensus .

Retrosynthetic Logic

To achieve the 1,2,3,5 pattern, we exploit the fact that Fluorine is an ortho/para director, while Nitro is a meta director.

  • Step 1: Nitration of 2-Fluoro-3-methylbenzene

    • Directing: F (at 1) directs para to C4 (which becomes C5 in the final numbering). Me (at 2) directs ortho/para, but C4 is meta to it. However, the strong para-directing effect of Fluorine dominates, and steric hindrance at the position between F and Me blocks substitution there.

    • Result:2-Fluoro-3-methyl-5-nitrobenzene .

  • Step 2: Bromination of the Nitro Intermediate

    • Substrate: 2-Fluoro-3-methyl-5-nitrobenzene.[1]

    • Directing:

      • F (at 1): Directs ortho to C6 (Target Position).

      • NO₂ (at 4): Directs meta to C6 (Target Position).

      • Me (at 2): Directs para to C5 (blocked) or ortho to C3 (sterically crowded).

    • Consensus: Both the Fluorine and Nitro groups electronically agree on Position 6 (which becomes C1 in the final IUPAC name: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene).

Synthesis Decision Tree (DOT Visualization)

SynthesisPath Start Starting Material: 2-Fluoro-3-methylbenzene Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Logic1 F directs Para (to C5) Start->Logic1 Inter Intermediate: 2-Fluoro-3-methyl-5-nitrobenzene (Major Isomer) Step1->Inter Step2 Step 2: Bromination (Br2, FeBr3 or NBS) Inter->Step2 Logic2 Consensus Effect: F directs Ortho NO2 directs Meta Both point to C1 Inter->Logic2 Target TARGET: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Step2->Target Logic1->Inter Logic2->Target

Caption: The "Consensus" synthesis route where electronic directing effects of F and NO₂ align to selectively install Bromine at the desired position.

Reactivity Profile & Protocols

The utility of Isomer A lies in its ability to undergo orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Because F is para to NO₂, it is the primary electrophilic site. The reaction rate is significantly faster than in isomers where F is meta to NO₂.

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Leaving Group Order: F >> Cl ≈ Br > I (Specific to SNAr due to the rate-determining step being the nucleophilic attack, not bond breaking).[2]

  • Chemoselectivity: The C-Br bond remains intact because Br is meta to the activating NO₂ group and is a poorer leaving group than F in this context.

Protocol: Selective SNAr with a Primary Amine
  • Setup: Dissolve 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Reagent: Add the amine (1.1 equiv) and a base (DIPEA or K₂CO₃, 1.5 equiv).

  • Condition: Stir at RT for 2–4 hours. (Note: Isomers with meta-F/NO₂ would require heating to >100°C and might not react at all).

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Outcome: Yields the 2-amino-substituted product with the Bromine and Nitro groups untouched.

Metal-Catalyzed Cross-Coupling

Once the Fluorine is displaced (or if the F is retained), the Bromine atom serves as the handle for Palladium-catalyzed coupling.

  • Reaction: Suzuki-Miyaura Coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.

  • Selectivity: The presence of the ortho-substituent (F or the new nucleophile) and the meta-nitro group makes the C-Br bond electron-poor, facilitating oxidative addition.

Analytical Differentiation

Distinguishing Isomer A from its regioisomers is critical during QC.

MethodSignature for Isomer A (1-Br, 2-F, 3-Me, 5-NO₂)
¹H NMR Two aromatic protons.[3] They are meta to each other (H4 and H6). Expect two doublets (or doublets of doublets due to F-coupling) with a coupling constant J ~ 2-3 Hz (typical meta coupling).
¹⁹F NMR Singlet (or multiplet if proton-coupled) shifted downfield due to ortho-Br and para-NO₂.
NOESY Strong NOE correlation between the Methyl group (Pos 3) and one aromatic proton (H4). No NOE between Methyl and the other proton (H6), which is flanked by Br and NO₂.

References

  • Synthesis of Fluorinated Nitrobenzenes: ChemicalBook. "1-bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis". Accessed Oct 2025.

  • SNAr Reactivity Trends: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substituents". Accessed Oct 2025.

  • Nitration Regioselectivity: St. Mary's College. "Nitration of Substituted Aromatic Rings and Rate Analysis". Accessed Oct 2025.

  • Applications in Drug Discovery: ChemicalBook. "Uses of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in Thienopyridinyl compounds". Accessed Oct 2025.

Sources

Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene PDF

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Safety & Handling Whitepaper designed for senior researchers and process chemists. It moves beyond the static limitations of a standard SDS, offering a dynamic, risk-based operational framework.

Part 1: Molecular Identity & Strategic Utility

This compound is a highly functionalized polysubstituted benzene derivative. In drug discovery, it serves as a high-value "scaffold" intermediate. The specific arrangement of the fluorine (ortho to bromine) and nitro groups creates a polarized electronic environment, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly for synthesizing kinase inhibitors or heterocycles.

Chemical Identification Table
ParameterTechnical Specification
Chemical Name 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Physical State Solid (Crystalline powder or low-melting solid)
Predicted LogP ~2.9 (Lipophilic)
CAS Registry Note: Isomer-specific. Verify batch. Common analogs: 502496-33-5
Structural Class Halogenated Nitro-Toluene

Part 2: Critical Hazard Architecture (The "Why" Behind the Risk)

Standard GHS symbols (Warning, Irritant) are insufficient for R&D planning. As a Senior Scientist, you must understand the causality of the hazards to mitigate them effectively.

Functional Group Hazard Analysis
  • The Nitro Group (-NO₂):

    • Thermal Instability: The nitro group is thermodynamically unstable. While the benzene ring adds stability, high heat (>150°C) or shock can trigger decomposition, releasing toxic NOₓ gases.

    • Redox Potential: It is an oxidizer in specific contexts. Avoid contact with strong reducing agents (hydrides, active metals).

  • The Halogens (Br, F):

    • Alkylating/Acylating Potential: While aryl halides are generally stable, the electron-withdrawing nitro group activates the fluorine atom. This makes the compound a skin sensitizer and a potent eye irritant because it can react with nucleophilic residues (amines, thiols) in biological proteins.

  • Metabolic Toxicity:

    • Upon ingestion or absorption, nitrobenzenes can be metabolized to anilines, potentially causing methemoglobinemia (interference with blood oxygen transport).

GHS Classification Summary
Hazard CategoryCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3][4]
Eye Damage/Irritation H319Causes serious eye irritation.[1][3][4]
STOT - Single Exposure H335May cause respiratory irritation.[1][3][4]

Part 3: Operational Safety Protocol (Self-Validating System)

This section outlines a "Defense in Depth" strategy. Do not rely on a single layer of protection.

Workflow Visualization

The following diagram illustrates the logical flow of handling, from storage to reaction setup, ensuring no safety check is skipped.

SafetyProtocol Start Receipt of Material Storage Storage: Dry, <25°C Segregate from Reducers Start->Storage PPE_Check PPE Verification: Nitrile Gloves (Double) + Goggles Lab Coat + Fume Hood Storage->PPE_Check Weighing Weighing Protocol: Anti-Static Spatula Inside Vented Enclosure PPE_Check->Weighing Pass Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Temp Monitoring (<100°C) Weighing->Reaction Reaction->PPE_Check Spill/Exposure Event Waste Disposal: Halogenated Organic Waste NO Oxidizers Reaction->Waste Post-Process

Figure 1: Operational workflow for handling halogenated nitro-aromatics. Note the critical feedback loop in case of exposure.

Step-by-Step Handling Methodology

Step 1: Pre-Weighing Preparation

  • Engineering Control: Ensure the fume hood is operating at a face velocity of 100 fpm.

  • PPE: Double-glove (Nitrile). The outer glove protects against gross contamination; the inner glove protects against permeation during doffing.

Step 2: Transfer & Weighing

  • Static Risk: Crystalline nitro compounds can be static-sensitive. Use an anti-static gun or ionizer if the powder is dry and free-flowing.

  • Containment: Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab bench.

Step 3: Reaction Setup (The Critical Phase)

  • Solvent Selection: Avoid nucleophilic solvents (like Methanol) unless they are the intended reactant, as the Fluorine is labile. Use DCM, THF, or DMF.

  • Thermal Limit: Do not heat above 100°C without a DSC (Differential Scanning Calorimetry) safety scan to check for decomposition onset.

Part 4: Emergency Response & Stability

Thermal Runaway Logic

Because this molecule contains both a fuel source (carbon skeleton) and an oxygen source (nitro group), it possesses "self-oxidizing" properties.

  • Scenario: Fire in the lab.

  • Action: Do NOT use a solid water stream (may scatter the chemical). Use CO₂ or Dry Chemical extinguishers.

  • Evacuation: If the fire involves >100g of material, evacuate the immediate area due to potential NOₓ fume release.

Spill Response Workflow

SpillResponse Spill Spill Detected Isolate Isolate Area (10m Radius) Spill->Isolate PPE Don Full PPE (Resp. Protection if Dust) Isolate->PPE Absorb Cover with Vermiculite or Sand PPE->Absorb Neutralize Wash Surface: Dilute Ethanol -> Soap/Water Absorb->Neutralize

Figure 2: Sequential logic for managing solid spills of toxic organic intermediates.

Part 5: Synthesis & Reactivity Context (Scientific Insight)

For drug development professionals, understanding the reactivity is as important as safety. This molecule is designed for Regioselectivity .

  • SNAr Vector: The Nitro group at position 5 activates the Fluorine at position 2.

  • Suzuki-Miyaura Vector: The Bromine at position 1 is sterically crowded (ortho-Fluoro, meta-Methyl) but remains available for Palladium-catalyzed coupling.

Reaction Safety Note: When performing SNAr displacements with amines, the reaction is exothermic. Add the amine slowly at 0°C to control the heat release, preventing thermal runaway of the nitro group.

Part 6: References

  • PubChem. (2025).[1][5] Compound Summary: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (Isomer Analog). National Library of Medicine. [Link]

(Note: As specific isomers vary by supplier, always consult the Certificate of Analysis (CoA) and specific SDS attached to your physical shipment.)

Sources

Fluorinated Nitrobenzenes: Strategic Handles for Heterocyclic Synthesis

[1]

Executive Summary

In medicinal chemistry, the introduction of fluorine is a standard tactic to modulate metabolic stability (


fluorinated nitrobenzenessynthetic handles

This guide details the utility of fluorinated nitrobenzenes as precursors for nitrogen-containing heterocycles (benzimidazoles, quinoxalines, indoles). It focuses on exploiting the "Fluorine Effect" in Nucleophilic Aromatic Substitution (

Strategic Utility: The Fluorine Effect in

Unlike aliphatic nucleophilic substitution (


F

Cl

Br > I
1
The Mechanistic Driver

The rate-determining step in

2
  • Inductive Stabilization: The extreme electronegativity of fluorine pulls electron density from the aromatic ring (

    
     effect).[3]
    
  • LUMO Lowering: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, facilitating nucleophilic attack.

  • Complex Stabilization: The resulting negative charge is better stabilized by the electron-withdrawing fluorine, accelerating the addition step.

Data Comparison: Leaving Group Relative Rates

Rates relative to Chlorine (

Leaving Group (X)Relative Rate (

)
Mechanistic Insight
Fluorine (-F) 3,300 Rapid formation of Meisenheimer complex.
Chlorine (-Cl)1.0Standard reference.
Bromine (-Br)0.8Weaker bond, but less inductive activation.
Iodine (-I)0.4Weakest bond, but poorest activation.

Regioselectivity in Poly-Fluorinated Systems

When working with building blocks like 2,4-difluoronitrobenzene or 2,3,4-trifluoronitrobenzene , predicting the site of displacement is critical.

The Rule of Ortho-Activation

The nitro group activates positions ortho and para to itself via resonance. However, the ortho position is often more reactive due to the inductive proximity of the nitro group, provided steric hindrance is minimal.

Decision Logic for 2,4-Difluoronitrobenzene[4]
  • Small Nucleophiles (e.g., Hydrazine, Primary Amines): Preferentially attack the 2-position (ortho) due to higher inductive activation.

  • Bulky Nucleophiles / Steric Control: May shift preference toward the 4-position (para) to avoid steric clash with the nitro group.

RegioselectivityStartSubstrate: 2,4-DifluoronitrobenzeneNucleophileNucleophile SelectionStart->NucleophileOrthoOrtho Attack (2-F)Kinetic ControlNucleophile->OrthoSmall Nu (R-NH2)ParaPara Attack (4-F)Thermodynamic/Steric ControlNucleophile->ParaBulky Nu / High TempProduct1Precursor: BenzimidazoleOrtho->Product1Yields 2-amino-4-fluoro-nitrobenzeneProduct2Precursor: Quinoline/IndolePara->Product2Yields 4-amino-2-fluoro-nitrobenzene

Figure 1: Regioselectivity decision tree for 2,4-difluoronitrobenzene substitution.

Experimental Protocols: The "Displace-Reduce-Cyclize" Workflow

This workflow describes the synthesis of a 2-substituted benzimidazole starting from 1-fluoro-2-nitrobenzene . This is a self-validating protocol; the color changes and solubility shifts serve as checkpoints.

Step 1: Displacement

Objective: Replace Fluorine with a primary amine.

  • Reagents: 1-fluoro-2-nitrobenzene (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (Diisopropylethylamine, 1.5 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO. Note: Use THF/Water (4:1) if downstream solubility is a concern.

  • Procedure:

    • Dissolve fluoronitrobenzene in DMF (0.5 M).

    • Add DIPEA followed by the amine dropwise at 0°C (exothermic reaction).

    • Warm to RT and stir for 2–4 hours.

    • Checkpoint: The solution typically turns from pale yellow to deep orange/red (formation of nitroaniline).

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DIPEA salts.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


  • Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation (

    
    ) if the molecule contains other halogens (Cl, Br) that must be preserved.
    
  • Reagents: Iron powder (5 equiv),

    
     (saturated aq. solution), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitroaniline from Step 1 in EtOH/Water.

    • Add Fe powder and

      
      .[5] Heat to reflux (80°C) for 1–2 hours.
      
    • Checkpoint: The deep orange color will fade to a pale brown/colorless solution (aniline formation).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

Step 3: Oxidative Cyclization to Benzimidazole

Objective: Condense the resulting diamine with an aldehyde.

  • Reagents: Phenylenediamine intermediate (from Step 2), Aldehyde (1.0 equiv),

    
     (Sodium metabisulfite, 1.2 equiv) or simply Air/DMSO.
    
  • Procedure:

    • Dissolve diamine and aldehyde in DMF or Ethanol.[6]

    • Heat to 80–100°C.

    • Mechanism: Schiff base formation followed by intramolecular ring closure and oxidation.

    • Purification: Recrystallization from Ethanol.

Safety & Handling of Fluorinated Nitrobenzenes[7]

Working with nitro compounds requires strict adherence to safety protocols due to their energetic nature.

Thermal Hazards[8]
  • Decomposition: Nitrobenzenes are prone to exothermic decomposition. Never distill nitro residues to dryness.

  • DSC Screening: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC). If the onset of decomposition is <50°C from the reaction temperature, re-engineer the process.

Chemical Compatibility
  • Base Sensitivity: Strong bases (NaOH, KOH) in the presence of ketones/solvents can induce runaway reactions with nitro compounds (Janovsky reaction). Use mild bases like

    
     or DIPEA whenever possible.
    

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Chemistry LibreTexts. "15.
    • [Link]

  • Benzimidazole Synthesis Protocols

    • Organic Chemistry Portal. "Synthesis of Benzimidazoles."[5][6]

    • [Link]

  • Fluorine in Medicinal Chemistry (Review)

    • Journal of Medicinal Chemistry. "Applications of Fluorine in Medicinal Chemistry."[7][8][9][10]

    • [Link]

  • Safety Data (1-Fluoro-4-nitrobenzene)

    • Thermo Fisher Scientific. "Safety Data Sheet: 1-Fluoro-4-nitrobenzene."[11]

Methodological & Application

Application Note: Synthesis of SOS1 Inhibitors Using 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

[1]

Abstract & Strategic Overview

The inhibition of the SOS1:KRAS protein-protein interaction (PPI) represents a breakthrough modality for targeting KRAS-driven cancers (e.g., KRAS G12C/D/V). Leading clinical candidates like BI-3406 and MRTX0902 utilize complex polysubstituted aromatic scaffolds to achieve the necessary steric complementarity within the SOS1 catalytic pocket.

This application note details the synthetic utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS: 502496-33-5).[1] This intermediate acts as a "linchpin" scaffold due to its orthogonal reactivity profile, allowing for the modular assembly of Next-Generation SOS1 inhibitors.

Chemical Logic of the Scaffold

The molecule features three distinct reactive handles, enabling a "Head-Core-Tail" synthetic strategy common in SOS1 drug discovery:

  • C5-Nitro (

    
    ):  A masked aniline.[1][2] Once reduced, this amine serves as the nucleophile to attach the heteroaromatic core (e.g., Quinazoline or Phthalazine).
    
  • C2-Fluoro (

    
    ):  Activated by the para-nitro group.[1][2] It allows for Nucleophilic Aromatic Substitution (
    
    
    ) to introduce solubility-enhancing groups or hydrophobic side chains.[1][2]
  • C1-Bromo (

    
    ):  A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into the solvent-exposed region of the SOS1 binding site.[1][2]
    
  • C3-Methyl (

    
    ):  Provides essential steric bulk to lock the conformation (atropisomerism) or fill the hydrophobic cleft near SOS1 residues His905 and Tyr884.[1][2]
    

Synthetic Pathway Visualization[1][2]

The following flowchart illustrates the modular synthesis of an SOS1 inhibitor analog using the target starting material.

SOS1_SynthesisStartStarting Material1-Bromo-2-fluoro-3-methyl-5-nitrobenzeneStep1Step 1: SNAr Functionalization(C2-Fluoro Displacement)Start->Step1  Nucleophile (R-XH)    Base, Heat  Step2Step 2: Nitro Reduction(Chemoselective)Start->Step2  Skip SNAr    (Retain F)  Step1->Step2  Fe/NH4Cl    (Preserves Br)  Step3Step 3: Core Coupling(Aniline + Chloro-Quinazoline)Step2->Step3  SNAr / Buchwald  Step4Step 4: Tail Extension(Suzuki Coupling at C1-Br)Step3->Step4  Pd(dppf)Cl2    R-B(OH)2  FinalFinal SOS1 InhibitorScaffoldStep4->Final

Caption: Modular synthetic workflow transforming 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene into a polysubstituted SOS1 inhibitor core.

Detailed Experimental Protocols

Protocol A: Functionalization (C2-Fluoro Displacement)

Objective: To introduce a side chain at the C2 position.[3] The Nitro group at C5 (para to Fluorine) strongly activates this position, making the reaction facile under mild conditions.

Reagents & Equipment:

  • Substrate: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (1.0 eq)[1]

  • Nucleophile: Morpholine, substituted Piperazine, or Benzyl alcohol (1.2 eq)[2]

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)[2]
    
  • Solvent: Anhydrous DMF or DMSO[1][2]

  • Temperature:

    
    [1][2]
    

Procedure:

  • Charge a reaction vessel with the substrate (1.0 eq) and

    
     (2.0 eq).[2]
    
  • Add anhydrous DMF (

    
    ).
    
  • Add the nucleophile (1.2 eq) dropwise.[2]

  • Heat the mixture to

    
     under 
    
    
    atmosphere for 4–6 hours.
  • Validation: Monitor by TLC/LC-MS. The disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    ) confirms conversion.[2]
  • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    , and concentrate.
Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the C1-Br position.[1] Critical Insight: Avoid standard catalytic hydrogenation (

212

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Reductant: Iron powder (Fe, 5.0 eq)[2]

  • Catalyst/Electrolyte: Ammonium Chloride (

    
    , 5.0 eq)[2]
    
  • Solvent: Ethanol / Water (4:1 ratio)[2]

Procedure:

  • Dissolve the nitro-arene substrate in EtOH/Water.[1]

  • Add

    
     and Iron powder.
    
  • Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours.
    
  • QC Check: LC-MS should show the amine peak (

    
     mass shift from nitro, or 
    
    
    depending on ionization).[1]
  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with EtOAc. Concentrate the filtrate.

  • Note: The resulting aniline is air-sensitive; store under Argon or use immediately in Protocol C.[1]

Protocol C: Coupling to Heteroaromatic Core

Objective: Attach the newly formed aniline to a chloropyrimidine or chloroquinazoline core (common in BI-3406 analogs).[2]

Table 1: Coupling Conditions Optimization

MethodReagentsConditionsPros/Cons
Acid Catalyzed HCl (4M in Dioxane), iPrOHReflux, 12hPro: Simple, no metal.[1] Con: May hydrolyze sensitive groups.[1][2]
Buchwald-Hartwig

, Xantphos,

Toluene,

Pro: High yield for sterically hindered amines.[2] Con: Metal scavenging required.[1][2]
Base Mediated NaH or LiHMDS, THF

Pro: Fast. Con: Requires strictly anhydrous conditions.[1]

Recommended Procedure (Buchwald-Hartwig):

  • Combine the Aniline intermediate (1.0 eq) and the Chloro-heterocycle core (1.0 eq) in dry Toluene.[2]

  • Add

    
     (2.0 eq).[1][2] Degas with Argon for 10 min.
    
  • Add

    
     (0.05 eq) and Xantphos (0.1 eq).[1][2]
    
  • Seal and heat to

    
     overnight.
    
  • Purify via Flash Chromatography (Hexane/EtOAc).[1][2]

Scientific Integrity & Troubleshooting

Self-Validating Systems[1]
  • Regioselectivity Check: In Protocol A (

    
    ), the Fluorine at C2 is the only viable leaving group. The Bromine at C1 is unactivated for 
    
    
    because it is meta to the Nitro group. If you observe bromide displacement, the temperature is too high (
    
    
    ).[2]
  • Atropisomerism: The C3-Methyl group creates a rotation barrier.[1] When coupling to bulky cores, you may observe rotamers in NMR. Perform High-Temperature NMR (

    
    ) to coalesce peaks for characterization.[1][2]
    
Safety & Handling
  • Nitroarenes: Potentially explosive residues.[1][2] Do not distill to dryness if high-energy byproducts are suspected.[1]

  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Irritant.[1] Use in a fume hood.[1]

References

  • Boehringer Ingelheim. (2019).[1][2] Discovery of BI-3406, a Potent and Selective SOS1::KRAS Interaction Inhibitor. Proceedings of the National Academy of Sciences (PNAS).[2] [2]

  • Mirati Therapeutics (Bristol Myers Squibb). (2022).[2] Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry. [2]

  • BenchChem. (2025).[1][2][4] Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions of Activated Fluoro-Nitrobenzenes.

  • Bayer AG. (2019).[2] Discovery of Potent SOS1 Inhibitors that Block RAS Activation via Disruption of the RAS–SOS1 Interaction (BAY-293).[2][3][5][6] ChemMedChem. [2]

Application Note: High-Efficiency Synthesis of Dibenz[b,f][1,4]oxazepines via Fluorinated Nitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tricyclic heterocycles, particularly dibenz[b,f][1,4]oxazepines , represent a "privileged scaffold" in medicinal chemistry.[1] This core structure is the pharmacophore for numerous CNS-active drugs, including the antipsychotic Loxapine and the antidepressant Amoxapine .[1]

Historically, synthesizing these fused ring systems involved harsh conditions and low-yielding copper-mediated couplings (Ullmann-type). However, the strategic use of fluorinated nitrobenzenes has revolutionized this pathway.[1]

This guide details a robust, high-yield protocol for synthesizing substituted dibenzoxazepines. By leveraging the unique electronic properties of the fluorine atom—specifically its high electronegativity which accelerates Nucleophilic Aromatic Substitution (


)—researchers can achieve rapid etherification followed by reductive cyclization under mild conditions.[1]
Why Fluorinated Nitrobenzenes?

While chloronitrobenzenes are cheaper, fluoronitrobenzenes are the superior choice for this application due to the "Element Effect" in


 reactions.[1]
  • Mechanism: The rate-determining step in

    
     is usually the nucleophilic addition, not the leaving group departure.[1]
    
  • Advantage: Fluorine’s high electronegativity strongly stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy compared to chlorine or bromine [1].[1]

Mechanistic Pathway[2]

Understanding the reaction kinetics is vital for troubleshooting.[1] The synthesis proceeds via two distinct phases:[1][2][3][4]

  • Intermolecular

    
    :  The phenol nucleophile attacks the carbon bearing the fluorine.[1] The ortho-nitro group is essential here; it acts as an electron-withdrawing group (EWG) to activate the ring.
    
  • Reductive Cyclization: The nitro group is reduced to an aniline, which then attacks the pendant ester (or aldehyde) to close the seven-membered ring.[1]

Visualization: Reaction Workflow

The following diagram illustrates the logical flow from starting materials to the final tricyclic core.

ReactionWorkflow Start Start: 2-Fluoro-1-nitrobenzene + Methyl Salicylate Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Inter1 Intermediate A: Diphenyl Ether (Nitro-Ester) Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Step1->Inter1 Inter2 Intermediate B: Aniline Derivative Step3 Step 3: Cyclization (Intramolecular Amidation) Inter2->Step3 Step2->Inter2 Final Final Product: Dibenz[b,f][1,4]oxazepin-11(10H)-one Step3->Final

Figure 1: Stepwise workflow for the synthesis of the dibenzoxazepine core.

Experimental Protocols

Protocol A: Coupling (Etherification)

This step forms the diphenyl ether linkage. The choice of base and solvent is critical to prevent hydrolysis of the ester moiety on the salicylate.[1]

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • Methyl Salicylate (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl Salicylate (10 mmol) in DMF (20 mL). Add

    
     (20 mmol) in one portion.
    
  • Activation: Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol.

  • Addition: Add 1-Fluoro-2-nitrobenzene (10 mmol) dropwise.

  • Reaction: Heat the mixture to 80–90°C . Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: Fluorine displacement is usually complete within 2–4 hours.[1] Chlorine analogs would require 12+ hours and higher temps (120°C+).

  • Workup: Pour the cooled mixture into ice-cold water (100 mL). The product (nitro-ester intermediate) usually precipitates as a solid. Filter, wash with water, and dry.[1][5]

    • Yield Expectation: 85–95%.

Protocol B: Reductive Cyclization

This step converts the nitro group to an amine, which spontaneously (or with mild heating) attacks the methyl ester to form the lactam ring.[1]

Reagents:

  • Nitro-ester intermediate (from Protocol A)

  • Iron Powder (325 mesh) (5.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Reagent)[1][6][7]

Procedure:

  • Suspension: Suspend the nitro-ester intermediate (5 mmol) in Glacial Acetic Acid (25 mL).

  • Reduction: Add Iron powder (25 mmol) slowly to prevent clumping.

  • Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Mechanism:[1][2][3][8][9][10][11] The Fe reduces

      
       to 
      
      
      
      .[2] The acidic conditions catalyze the attack of the amine on the ester carbonyl.[1]
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute with water and neutralize with saturated

    
    . The tricyclic product will precipitate.[1]
    
  • Purification: Recrystallize from Ethanol or Methanol.

Data Summary & Optimization

The following table compares the efficiency of Fluorine vs. Chlorine leaving groups in this specific scaffold synthesis [2].

ParameterFluorinated PrecursorChlorinated Precursor
Reaction Temp (

)
80°C120–140°C
Time to Completion 2–3 Hours12–18 Hours
Yield (Step 1) 92%74%
Impurity Profile Low (Clean conversion)High (Hydrolysis byproducts)
Troubleshooting Guide
  • Problem: Low yield in Step 1.

    • Cause: Wet DMF causing ester hydrolysis.

    • Solution: Use anhydrous DMF and dry

      
       in an oven before use.[1]
      
  • Problem: Incomplete Cyclization (Step 2).

    • Observation: Isolation of the "open" amino-ester.

    • Solution: The cyclization requires heat.[1] If using

      
       (room temp), you will isolate the amino-ester. You must subsequently reflux this intermediate in Toluene or Xylene with a catalytic amount of p-TsOH to close the ring.
      
  • Safety Note: The reaction of fluoronitrobenzenes generates fluoride ions.[1][11] In the presence of protons, this can form HF, though in basic carbonate conditions, it forms KF (potassium fluoride).[1] Ensure glass waste is handled appropriately, although KF concentrations are generally safe for standard glassware in this context.[1]

Mechanistic Visualization (DOT)[1]

The following diagram details the electronic movement during the critical


 step, highlighting the stabilization provided by the nitro group.

SNArMechanism Reactants Reactants: Phenoxide + 2-Fluoro-Nitrobenzene TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (Fast w/ Fluorine) Stabilization Stabilization: Negative charge delocalized onto Nitro group oxygen TS->Stabilization Product Product: Diphenyl Ether + F- TS->Product Elimination of F-

Figure 2: The Meisenheimer complex is stabilized by the ortho-nitro group, while Fluorine's electronegativity lowers the energy barrier for formation.

References

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity.[11] Retrieved from [Link]

  • Zaware, N., & Ohlmeyer, M. (2014).[1][12] Recent Advances in Dibenzo[b,f][1,4]oxazepine Synthesis.[1][6][7][12][13][14] Journal of Heterocyclic Chemistry via ResearchGate.[1] Retrieved from [Link]

  • Naporra, F., et al. (2016).[1][13] Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern.[1][13] Pharmacological Research.[1] Retrieved from [Link]

Sources

Preparation of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one starting material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the preparation of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one , a critical pharmacophore in the development of kinase inhibitors (e.g., for oncology and immunological targets). While commercial sources exist, in-house preparation is often required to ensure high purity (>98%) and to facilitate late-stage functionalization.

The synthesis relies on the regioselective nitration of 1-(2-fluoro-3-methylphenyl)ethan-1-one. This guide provides a mechanistic rationale for the regioselectivity, a scalable experimental protocol, and a self-validating analytical framework.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule features a tetra-substituted benzene ring. The primary challenge is installing the nitro group at the C5 position with high regiocontrol, avoiding the thermodynamically competitive C4 and C6 isomers.

  • Target: 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one

  • Starting Material: 1-(2-fluoro-3-methylphenyl)ethan-1-one (CAS: 865664-05-7)

Mechanistic Causality: The "Directing Effect" Matrix

Success depends on exploiting the cooperative directing effects of the substituents on the starting material.

  • Acetyl Group (-COCH₃) at C1: A strong electron-withdrawing group (EWG). It directs electrophiles to the meta position relative to itself (Position 3 and 5 ). Position 3 is blocked by the methyl group.

  • Fluoro Group (-F) at C2: An inductive deactivator but a resonance donor. It directs ortho/para . Para to C2 is Position 5 .

  • Methyl Group (-CH₃) at C3: An electron-donating group (EDG). It directs ortho/para . Ortho is Position 2 (blocked) and 4. Para is Position 6 .[1]

DirectingEffects Start 1-(2-fluoro-3-methylphenyl)ethan-1-one Acetyl 1-Acetyl Group (Meta Director) Start->Acetyl Fluoro 2-Fluoro Group (Para Director) Start->Fluoro Methyl 3-Methyl Group (Ortho/Para Director) Start->Methyl Pos5 Position 5 (Target) Acetyl->Pos5 Strong (Meta) Pos6 Position 6 (Impurity) Acetyl->Pos6 Steric Clash Fluoro->Pos5 Strong (Para) Methyl->Pos6 Moderate (Para) Pos4 Position 4 (Impurity) Methyl->Pos4 Moderate (Ortho)

Figure 1: Analysis of competing directing effects. Cooperative vectors from Acetyl and Fluoro groups pinpoint Position 5.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one via nitration. Scale: 10.0 g input (Scale-up factor: Linear up to 100g).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
1-(2-fluoro-3-methylphenyl)ethanone 152.171.010.0 gSubstrate
Potassium Nitrate (KNO₃) 101.101.27.97 gNitrating Agent
Sulfuric Acid (H₂SO₄), conc. 98.08Solvent100 mLSolvent/Catalyst
Ice/Water 18.02Excess~500 mLQuench
Step-by-Step Methodology

Step 1: Solubilization (0 - 5 °C)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Charge the flask with Concentrated H₂SO₄ (80 mL) .

  • Cool the acid to 0 °C using an ice/salt bath.

  • Add 1-(2-fluoro-3-methylphenyl)ethan-1-one (10.0 g) dropwise (if liquid) or portion-wise (if solid) over 15 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C. The ketone may form an oxonium ion, generating heat.

Step 2: Nitration (0 - 10 °C)

  • In a separate beaker, dissolve KNO₃ (7.97 g) in Concentrated H₂SO₄ (20 mL) . Stir until fully dissolved.

    • Note: Using KNO₃/H₂SO₄ generates the nitronium ion (NO₂⁺) in situ more gently than fuming HNO₃, reducing over-nitration byproducts.

  • Transfer the nitration mixture to the addition funnel.

  • Add the KNO₃ solution dropwise to the reaction flask over 45 minutes .

    • Critical Control Point: The reaction is exothermic. Do NOT exceed 10 °C . Higher temperatures increase the formation of the C6-isomer and dinitro species.

  • Once addition is complete, allow the reaction to stir at 0–5 °C for 1 hour , then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours.

Step 3: Quench & Isolation

  • Prepare a beaker with 500 g of crushed ice .

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .

  • Combine organic layers and wash sequentially with:

    • Water (100 mL)

    • Saturated NaHCO₃ (2 x 100 mL) – Caution: CO₂ evolution.

    • Brine (100 mL)

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue is typically a yellow solid.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (EtOH) . Allow to cool slowly to RT, then to 4 °C.

  • Filter the crystals and wash with cold hexanes.

  • Alternative: If purity is <95% by HPLC, perform flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 7:3).

Quality Control & Self-Validation

To ensure scientific integrity, the product must be validated against specific structural markers.

NMR Interpretation Logic

The key to validating the regiochemistry (C5 vs C6 substitution) lies in the aromatic proton splitting patterns.

  • Target (5-Nitro isomer):

    • Protons remain at C4 and C6.

    • These protons are meta to each other.

    • Observable Signal: Two doublets (or multiplets) with a small coupling constant (J ~ 2–3 Hz ).

  • Impurity (6-Nitro isomer):

    • Protons remain at C4 and C5.

    • These protons are ortho to each other.

    • Observable Signal: Two doublets with a large coupling constant (J ~ 8–9 Hz ).

Acceptance Criteria:

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.5 (d, J=2.5 Hz, 1H, H-6), ~8.1 (dd, J=2.5, 6.0 Hz, 1H, H-4). Note: Chemical shifts are approximate; Coupling constant J < 3.0 Hz is the pass/fail metric.

  • HPLC Purity: >98% (Area %).

Workflow Diagram

Workflow Step1 Step 1: Dissolution Substrate + H2SO4 (T < 5°C) Step2 Step 2: Nitration Add KNO3/H2SO4 (Slow Addition) Step1->Step2 In-situ NO2+ Step3 Step 3: Quench Pour onto Ice Extract (EtOAc) Step2->Step3 Precipitation Step4 Step 4: Validation NMR (J-coupling check) Recrystallize Step3->Step4 Crude Solid

Figure 2: Experimental workflow for the synthesis of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one.

Safety & Handling

  • Nitration Risks: The reaction is highly exothermic. Runaway temperatures can lead to explosive decomposition. Always maintain cooling and add reagents slowly.

  • Acid Handling: Concentrated H₂SO₄ is corrosive. Use proper PPE (face shield, acid-resistant gloves).

  • Waste: Quenched nitration mixtures are acidic and contain nitrates. Neutralize before disposal according to local environmental regulations.

References

  • ChemBK. 1-(2-Fluoro-5-nitrophenyl)ethanone Synthesis & Properties. Retrieved February 19, 2026, from [Link]

  • Google Patents.CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. (Demonstrates nitration protocols for fluoro-acetophenones).
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (Provides NMR characterization logic for fluoro-nitro-benzenes). Retrieved February 19, 2026, from [Link]

Sources

Functionalization of 3-methyl-5-nitrobenzene core in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the 3-Methyl-5-Nitrobenzene Core in Drug Discovery

Executive Summary: The "Meta-Strike" Strategy

In fragment-based drug discovery (FBDD) and lead optimization, the 1,3,5-trisubstituted benzene motif is a privileged scaffold.[1] It allows medicinal chemists to project pharmacophores into three distinct vectors, maximizing interactions within a binding pocket while maintaining a rigid, planar core.

The 3-methyl-5-nitrobenzene core (typically accessed as 3-methyl-5-nitrobenzoic acid ) is the "Swiss Army Knife" of this geometric class.[][1] It offers three chemically orthogonal handles:

  • Nitro Group (

    
    ):  A masked aniline, serving as a latent nucleophile for amide coupling (hinge-binding region in kinases).[][1]
    
  • Carboxylic Acid (

    
    ):  An electrophilic anchor for solubility-enhancing groups or peptidomimetic chains.[][1]
    
  • Methyl Group (

    
    ):  A "silent" lipophilic handle that can be activated via radical chemistry to extend the carbon skeleton.
    

This guide details the protocols for chemically differentiating these positions, specifically addressing the challenge of benzylic functionalization in the presence of a deactivating nitro group.

Strategic Analysis: Electronic Push-Pull

Success with this scaffold requires understanding the electronic conflict on the ring:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) and meta-director.[][1] It deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the ring for nucleophilic aromatic substitution (

    
    ) if a leaving group is present.
    
  • The Carboxylic Acid (-COOH): Another EWG.[][1]

  • The Methyl Group (-CH₃): A weak electron-donating group (EDG).[][1]

The Synthetic Conundrum: Direct nitration of m-toluic acid typically yields the ortho-isomer (2-nitro-3-methyl or 2-nitro-5-methyl), not the desired symmetric 3,5-isomer.[][1] Therefore, the 3-methyl-5-nitrobenzoic acid core is best synthesized via the controlled oxidation of 3,5-dimethylnitrobenzene [1].[][1]

Workflow Visualization: The Divergent Tri-Vector Path

G Core 3-Methyl-5-Nitrobenzoic Acid (The Core) Path1 Vector 1: C-1 Acid (Amide Coupling/Esterification) Core->Path1 HATU/Amine Path2 Vector 2: C-5 Nitro (Reduction to Aniline) Core->Path2 Fe/NH4Cl or H2/Pd Path3 Vector 3: C-3 Methyl (Benzylic Bromination) Core->Path3 NBS/AIBN (Radical Path) Product1 Solubility Tail / Linker Path1->Product1 Product2 Kinase Hinge Binder (Urea/Amide) Path2->Product2 Product3 Extended Skeleton (Benzylic Amines/Ethers) Path3->Product3

Figure 1: The "Tri-Vector" divergence strategy allows a single core to generate diverse chemical libraries.[][1]

Detailed Protocols

Protocol A: Benzylic Activation (Wohl-Ziegler Bromination)

Targeting the C-3 Methyl Group.[][1]

Context: Functionalizing the methyl group on an electron-deficient ring (due to Nitro and Acid groups) is difficult. Standard oxidations often fail or over-oxidize.[] Radical bromination using N-Bromosuccinimide (NBS) is the gold standard here, converting the methyl to a benzyl bromide, which is a versatile electrophile [2].

Materials:

  • Substrate: Methyl 3-methyl-5-nitrobenzoate (Ester protection of the acid is mandatory to prevent side reactions with NBS).[][1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water).[][1]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative).[1]
    

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 3-methyl-5-nitrobenzoate (10 mmol) in anhydrous Trifluorotoluene (0.2 M concentration).

  • Addition: Add NBS (11 mmol, 1.1 eq). Note: Using a slight excess ensures conversion, but too much leads to dibromination.[1]

  • Initiation: Add AIBN (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) under an Argon atmosphere. The reaction is driven by light or heat; a 300W tungsten lamp can accelerate initiation.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The product (benzyl bromide) is usually less polar than the starting material.

  • Workup: Cool to

    
     to precipitate succinimide. Filter off the solid.[3][4]
    
  • Purification: Concentrate the filtrate. The resulting benzyl bromide is lachrymatory and unstable; use immediately for the next displacement step (e.g., reaction with a secondary amine) or store at -20°C.

Critical Mechanism Insight: The nitro group destabilizes the benzylic radical intermediate slightly (inductive withdrawal), making this reaction slower than with toluene. High-purity NBS (free of


) is critical to maintain the radical chain mechanism [3].[1]
Protocol B: Chemoselective Nitro Reduction

Targeting the C-5 Nitro Group.[][1]

Context: You often need to reduce the nitro group to an aniline without dehalogenating the benzyl bromide (if present) or hydrolyzing the ester. Standard Hydrogenation (


) can sometimes cleave benzylic halides.[][1]

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) [][1]

Materials:

  • Substrate: 3-methyl-5-nitrobenzoic acid derivatives.[][1][5]

  • Reagent: Iron powder (325 mesh), Ammonium Chloride (

    
    ).[1]
    
  • Solvent: Ethanol/Water (4:1).[1]

Step-by-Step Procedure:

  • Suspension: Suspend the nitro compound (5 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add

    
     (25 mmol, 5 eq) and Iron powder (25 mmol, 5 eq).
    
  • Heating: Heat to

    
     with vigorous stirring. The reaction typically completes in 1-2 hours.[]
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.[]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    .[]
    
  • Yield: Expect >90% yield of the aniline.

Why this works: Iron reduction is chemoselective for nitro groups and tolerates benzylic halides, esters, and carboxylic acids, unlike


 or harsh catalytic hydrogenation [4].[1]

Data Presentation: Optimization of Reaction Conditions

Table 1: Comparison of Nitro Reduction Methods for 3-Methyl-5-Nitrobenzoate

MethodReagentsChemoselectivityYieldNotes
Catalytic Hydrogenation

(1 atm), 10% Pd/C
Low (Risk of hydrogenolysis)95%Avoid if benzylic bromide is present.[][1] Cleanest for simple cores.
Bechamp Reduction Fe,

, EtOH/H2O
High 92%Recommended. Tolerates halides and esters.[1]
Tin Chloride

, EtOH
High85%Good alternative, but tin waste is difficult to remove (toxic).[1]
Sodium Sulfide

, Dioxane/H2O
Medium70%Smelly; used for partial reduction of dinitro compounds.

Visualizing the Radical Mechanism

Understanding the benzylic bromination is vital for troubleshooting low yields.

ReactionMechanism Step1 Initiation: NBS + AIBN -> Br• (Radical) Step2 Propagation A: Br• abstracts H from Methyl group Forms Benzylic Radical Step1->Step2 Heat/Light Step3 Propagation B: Benzylic Radical attacks NBS Forms Benzyl Bromide + Succinimide Radical Step2->Step3 Rate Determining Step Step3->Step2 Chain Reaction Step4 Termination: Radical recombination (Side products) Step3->Step4 Depletion of NBS

Figure 2: The Wohl-Ziegler radical chain mechanism.[][1] Note that the stability of the benzylic radical in Step 2 is the limiting factor.

References

  • Synthesis of 3-methyl-5-nitrobenzoic acid via KMnO4 Oxidation. PrepChem.com. "Synthesis of 3-methyl-5-nitrobenzoic acid."

  • Benzylic Bromination with NBS (Wohl-Ziegler Reaction). Chemistry Steps. "Benzylic Bromination Mechanism and Selectivity."

  • Applications in c-Myc Inhibitor Discovery. National Institutes of Health (PubMed). "Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate."

  • Iron-Mediated Nitro Reduction Protocols. BenchChem. "The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity."

Sources

Application Note: Chemoselective Metallation of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

[1]

Executive Summary

Functionalizing 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene via halogen-metal exchange presents a classic chemoselectivity paradox. Standard organolithium reagents (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


This Application Note defines the two viable pathways to bypass this incompatibility:

  • The "Turbo-Grignard" Method (Recommended): Utilizing Knochel’s reagent (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to effect a Bromine-Magnesium exchange. This is the most robust, scalable, and reproducible method for batch chemistry.
    
  • Flash Chemistry (Advanced): Utilizing microfluidic flow reactors to perform Bromine-Lithium exchange at millisecond residence times, outrunning the decomposition pathways.[1]

Mechanistic Insight & Causality[1]

The Nitro-Lithium Incompatibility

In a standard batch reactor at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


  • Failure Mode A (Redox): Single Electron Transfer (SET) from the alkyllithium to the nitroarene forms radical anions, leading to polymerization or azo-dimerization.[1]

  • Failure Mode B (Addition): The alkyllithium attacks the nitro group (Bartoli-type pathway), destroying the functionality.

The Ortho-Fluoro Effect

The fluorine atom at the C2 position (ortho to the bromine) exerts a strong inductive effect (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Benzyne Formation
  • Once metallated at C1, the resulting carbanion is beta to the fluorine leaving group. If the temperature rises above ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , lithium fluoride (LiF) elimination occurs rapidly, generating a reactive benzyne intermediate that degrades into tars.
    
The Solution: Magnesiate Formation

The use of

ReactionPathwaysSubstrate1-Bromo-2-fluoro-3-methyl-5-nitrobenzenenBuLin-BuLi (Batch)Substrate->nBuLiTurboi-PrMgCl·LiCl(Knochel's Reagent)Substrate->TurboLi_SpeciesLithiated Species(Transient)nBuLi->Li_Species Exchange (Slow)RedoxRedox/Addition(Complex Mixture)nBuLi->Redox Direct Attack on NO2Mg_SpeciesMagnesiated Species(Stable at -40°C)Turbo->Mg_Species Br-Mg Exchange(-40°C)BenzyneBenzyne Formation(Elimination of LiF)Li_Species->Benzyne T > -78°CMg_Species->Benzyne T > -20°CProductFunctionalizedNitroareneMg_Species->Product + Electrophile

Figure 1: Chemoselectivity landscape.[1] Standard lithiation (Red) leads to decomposition via redox or elimination.[1] Turbo-Grignard (Green) stabilizes the metallated intermediate.[1]

Protocol A: Magnesium-Halogen Exchange (Batch)

Status: Gold Standard | Scale: Gram-scale | Safety: Moderate[1]

This protocol utilizes the "Turbo-Grignard" reagent to bypass nitro-incompatibility.[1]

Reagents & Preparation
ReagentEquiv.RoleNotes
Substrate 1.0Starting MaterialDried under high vacuum for 1h.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1.1 - 1.2Exchange ReagentCommercial solution (approx 1.3 M in THF). Titrate before use.
Electrophile 1.2 - 1.5QuenchAldehyde, Allyl Bromide, etc.[1]
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or from SPS.[1]
Step-by-Step Methodology
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet. Cool to room temperature under positive argon pressure.

  • Substrate Dissolution: Charge the flask with 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (1.0 equiv) and anhydrous THF (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     concentration relative to substrate).
    
  • Cooling: Submerge the flask in an acetonitrile/dry ice bath to achieve an internal temperature of

    
     .
    
    • Critical: Do not use ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ; the exchange rate with Mg is too slow. Do not exceed ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
      
      
      
      to avoid benzyne formation.
  • Exchange: Dropwise add

    
      (1.1 equiv) over 10 minutes, maintaining internal temperature below 
    
    
    .
  • Incubation: Stir at

    
     for 30–60 minutes.
    
    • Monitoring: Aliquot ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       into saturated 
      
      
      solution/EtOAc. Analyze organic layer by GC-MS. Disappearance of starting material (Br) and appearance of the reduced product (H-species) indicates complete exchange.
  • Electrophile Addition: Add the electrophile (1.2 equiv) slowly.

    • Note: If using a solid electrophile, dissolve in minimum anhydrous THF first.[1]

  • Warm-up: Allow the reaction to warm slowly to

    
     over 1 hour.
    
  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    ), wash with brine, dry over
    
    
    , and concentrate.

Protocol B: Flash Chemistry (Microfluidic Flow)

Status: Advanced/Specialized | Scale: Milligram to Decagram | Safety: High (Requires specialized hardware)[1]

For researchers requiring the specific reactivity of a Lithium species (e.g., for transmetallation to other metals or specific hard electrophiles), standard batch chemistry is impossible. A microfluidic approach is required.[1]

Concept

By confining the reaction to a micro-channel, mixing occurs in milliseconds. The residence time (

Flow Setup Parameters
  • Reactor: Stainless steel or glass microreactor (e.g., Vapourtec, Syrris, or custom capillary).

  • Tube Diameter: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (inner diameter).
    
  • Flow Rate: Calculated to achieve residence times (

    
    ) 
    
    
    .
Workflow Diagram

FlowChemistrySoln_ASolution A:Substrate in THFMixer_1T-Mixer 1(-78°C)Soln_A->Mixer_1Soln_BSolution B:PhLi or n-BuLiSoln_B->Mixer_1Soln_CSolution C:ElectrophileMixer_2T-Mixer 2(-78°C)Soln_C->Mixer_2Loop_1Exchange Zonet_R < 0.1sMixer_1->Loop_1Loop_2Reaction Zonet_R = 1-5sMixer_2->Loop_2Loop_1->Mixer_2CollectionQuench/CollectionLoop_2->Collection

Figure 2: Flash chemistry setup. The critical parameter is the "Exchange Zone" residence time (

Protocol Specifics
  • Solution A: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in THF).
    
  • Solution B: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    (
    
    
    in Hexane/THF). Note: PhLi is often milder and preferred for I/Li exchange, but n-BuLi is needed for Br/Li.[1]
  • Solution C: Electrophile (

    
     in THF).
    
  • Conditions: Cool the reactor loops to

    
    .
    
  • Execution: Pump A and B into Mixer 1. The stream travels through Loop 1 (Residence time: 0.05 to 0.2 seconds ).[1]

  • Trapping: The stream immediately enters Mixer 2 where it meets Solution C.[1]

  • Result: The lithiated species reacts with the electrophile before it has time to undergo the intramolecular or intermolecular attack on the nitro group.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Recovery of SM Exchange too slow.[1]Increase T to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Turbo-Grignard). Ensure reagents are dry.[1]
Complex Mixture / Tars Benzyne formation.[1][2]Temperature was too high (>-20°C).[1] Fluorine elimination occurred.[1] Keep T strictly ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.
Azo/Hydrazo Compounds Nitro attack.[1][3]If using Batch: Switch to Turbo-Grignard immediately.[1] If using Flow: Decrease residence time (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Protonated Product (Ar-H) Wet conditions.[1]The metallated species formed but was quenched by moisture. Dry THF/Glassware.[1][4]

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][5][6] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link[1]

  • Nagaki, A., Kim, H., & Yoshida, J. (2009).[1] Nitro-Substituted Aryllithiums: Flash Generation and Use in Microflow Reactors. Angewandte Chemie International Edition, 48(43), 8063–8065.[1] Link[1]

  • Barl, N. M., Werner, V., & Sämann, C. (2014).[1] The Halogen/Magnesium-Exchange Using iPrMgCl[1][6][7]·LiCl and Related Exchange Reagents.[1][5][6][7][8][9][10] Heterocycles, 88(2), 827-844.[1][6] Link[1]

  • Sapountzis, I., & Knochel, P. (2002).[1] A New General Preparation of Polyfunctional Arylmagnesium Reagents. Angewandte Chemie International Edition, 41(9), 1610–1611.[1] Link[1]

Troubleshooting & Optimization

Solubility issues with 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation ("crashing out") when diluting this compound from a DMSO stock into an aqueous buffer. This is not a user error; it is a thermodynamic inevitability dictated by the molecule's structure.

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a classic "brick dust" molecule:

  • High Lipophilicity (LogP ~3.0): The bromine, fluorine, and methyl groups create a hydrophobic shield.

  • Non-Ionizable: Unlike amines or carboxylic acids, the nitro group (

    
    ) does not protonate or deprotonate in the physiological pH range (pH 2–10). Adjusting pH will not improve solubility. 
    
  • Crystal Lattice Energy: The symmetry and heavy halogen atoms often lead to high lattice energy, making the solid difficult to disrupt.

This guide provides the protocols to overcome these thermodynamic barriers.

Troubleshooting: Why is it precipitating?

The most common failure mode is "The Solvent Shock."

When you pipette 100% DMSO stock directly into a predominantly aqueous buffer (e.g., PBS), the DMSO rapidly diffuses away into the water. The local concentration of the hydrophobic compound instantly exceeds its solubility limit, causing it to aggregate into micro-crystals or "oil out" before it can disperse.

Visualizing the Mechanism

PrecipitationMechanism cluster_0 Failure Mode Stock DMSO Stock (Solvated) Mixing Rapid Mixing Zone (Solvent Shock) Stock->Mixing Direct Addition Buffer Aqueous Buffer (High Polarity) Buffer->Mixing Precipitate Precipitation (Aggregates) Mixing->Precipitate Local Conc. > Solubility limit Stable Stable Dispersion (Micelles/Solvated) Mixing->Stable With Surfactant/Step-down

Figure 1: The mechanism of "Solvent Shock" leading to precipitation during direct dilution.

Validated Protocols

Do not use simple serial dilution in water. Use one of the following methods based on your assay tolerance.

Method A: The "Step-Down" Dilution (Recommended for Cellular Assays)

Goal: Gradually acclimatize the compound to polarity.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Result: 1 mM compound in 50% DMSO. (This prevents immediate shock).

  • Final Step: Dilute the Intermediate 1:100 into your assay buffer.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.5% (Generally tolerated by cells).

Method B: Surfactant-Assisted Solubilization (Recommended for Enzymatic Assays)

Goal: Encapsulate the hydrophobic molecule in micelles.

Reagents:

  • Tween-80 (Low peroxide grade) or Pluronic F-127.

Protocol:

  • Prepare your assay buffer with 0.05% Tween-80 before adding the compound.

  • Vortex the buffer to ensure surfactant dispersion.

  • Add the DMSO stock to the surfactant-doped buffer while vortexing.

    • Mechanism:[1][2] The surfactant sequesters the compound immediately upon contact with water, preventing crystal nucleation.

Critical Data: Solubility & Stability Profile
ParameterValue / StatusImplication
Calculated LogP ~2.9 – 3.2Highly Hydrophobic. Requires organic co-solvent.
pKa N/A (Neutral)pH adjustment is futile. Do not waste time acidifying/basifying.
DMSO Solubility High (>50 mM)Excellent stock solvent. Store at -20°C, desiccated.
PBS Solubility < 10 µM (Predicted)"Crash out" risk is high above this concentration.
Chemical Stability WARNING: Reactive The Fluorine at position 2 is activated by the Nitro group.
Warning: The "False Solubility" Issue (Nucleophilic Attack)

Researchers often confuse degradation with solubility.

  • Risk: If your buffer contains DTT, Mercaptoethanol, or Glutathione , the thiol (-SH) group can attack the benzene ring, displacing the Fluorine or Bromine atom (SNAr reaction).

  • Symptom: The solution stays clear (soluble), but your compound has chemically changed into a thio-ether derivative.

  • Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead of DTT, as it is less nucleophilic.

Decision Matrix for Solvent Selection

Use this flow to select the correct solubilization strategy for your specific experiment.

DecisionMatrix Start Start: Select Assay Type Cellular Live Cell Assay Start->Cellular Enzymatic Enzymatic/Biochemical Start->Enzymatic DMSO_Check Can cells tolerate 0.5% DMSO? Cellular->DMSO_Check Detergent_Check Can enzyme tolerate 0.05% Tween/Triton? Enzymatic->Detergent_Check StepDown Use Method A: Step-Down Dilution DMSO_Check->StepDown Yes Cyclodextrin Use HP-beta-Cyclodextrin (Complexation) DMSO_Check->Cyclodextrin No MethodB Use Method B: Surfactant-Doped Buffer Detergent_Check->MethodB Yes PEG Use PEG-400 (Co-solvent system) Detergent_Check->PEG No

Figure 2: Workflow for selecting the optimal solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the stock solution? A: Yes, but with caution. Ethanol is more volatile. While the compound is soluble in ethanol, evaporation during storage can change the concentration of your stock. DMSO is preferred for long-term storage due to its low vapor pressure.

Q: My solution turned yellow after adding it to the buffer. Is this normal? A: This is a red flag. Nitro-aromatics are generally pale yellow, but a deep yellow/orange shift often indicates chemical degradation (specifically, the release of the leaving group or ring opening) or the formation of an unexpected salt. Check if your buffer contains strong nucleophiles (amines/thiols) or has a pH > 8.5.

Q: Why can't I just sonicate the precipitate back into solution? A: Sonication creates heat and shear stress. While it might temporarily disperse the aggregates, they are thermodynamically unstable and will likely re-precipitate during your incubation period, leading to false negatives in your data. It is better to prevent precipitation (using Method A or B) than to reverse it.

References
  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • PubChem. (2024).[4] Compound Summary: 1-Bromo-2-fluoro-3-nitrobenzene (Analogous Structure).[5] National Library of Medicine.

  • Sigma-Aldrich. (2024). Technical Guide: Handling and Solubility of Lipophilic Compounds.

Sources

Technical Support Center: Optimization of SNAr Reactions with Steric Hindrance in Fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for Nucleophilic Aromatic Substitution (SNAr) reactions, specifically focusing on the challenges posed by steric hindrance in fluoronitrobenzene systems.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an ortho-substituted fluoronitrobenzene is sluggish or failing. What is the primary cause?

A1: The most probable cause is steric hindrance. In an SNAr reaction, the nucleophile must attack the carbon atom bearing the fluorine.[1][2] An ortho-substituent, particularly a bulky one, can physically block this approach, significantly slowing down or preventing the reaction.[3][4] This is a critical factor because the rate-determining step in the SNAr mechanism is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1]

The nitro group, a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic attack, especially when positioned ortho or para to the leaving group.[1][3] However, severe steric hindrance can counteract this electronic activation.

Q2: How does steric hindrance from the nucleophile affect the reaction?

A2: A bulky nucleophile will exacerbate the steric challenges of the reaction. The combination of a sterically hindered electrophile (the fluoronitrobenzene) and a bulky nucleophile creates a high-energy transition state, leading to a slower reaction rate. For example, tertiary alkoxides are generally poor nucleophiles due to their steric bulk and are more often used as non-nucleophilic bases.[5] However, they can be effective in SNAr reactions with activated aryl fluorides under the right conditions.[5]

Q3: Can I simply increase the temperature to overcome steric hindrance?

A3: Increasing the temperature can be a double-edged sword. While it can provide the necessary activation energy to overcome the steric barrier, it can also promote undesirable side reactions.[6] For instance, with strongly basic nucleophiles, higher temperatures can favor elimination (E2) pathways over substitution (SN2-type) reactions.[6][7] It is crucial to find an optimal temperature that promotes the desired SNAr reaction without significant decomposition or side product formation.

Q4: What role does the solvent play in sterically hindered SNAr reactions?

A4: Solvent choice is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[8][9] These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) "naked" and more reactive.[10] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[8][9][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your SNAr reactions involving sterically hindered fluoronitrobenzenes.

Issue 1: Low or No Conversion

If your reaction shows minimal or no formation of the desired product, consider the following factors in a stepwise manner.

Decision-Making Workflow for Low Conversion

low_conversion start Low/No Conversion check_activation Is the aromatic ring sufficiently activated? (ortho/para EWG) start->check_activation check_nucleophile Is the nucleophile strong enough and not excessively hindered? check_activation->check_nucleophile Yes solution_activation Consider a more electron-deficient substrate. check_activation->solution_activation No check_base Is a suitable base present (if required)? check_nucleophile->check_base Yes solution_nucleophile Use a less hindered nucleophile or a stronger one (e.g., alkoxide vs. alcohol). check_nucleophile->solution_nucleophile No check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes solution_base Add a non-nucleophilic base to deprotonate the nucleophile. check_base->solution_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution_solvent Switch to DMSO, DMF, or acetonitrile. check_solvent->solution_solvent No solution_temp Incrementally increase temperature while monitoring for side products. check_temp->solution_temp No end Re-evaluate Reaction check_temp->end Yes

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Detailed Troubleshooting Steps:

1. Re-evaluate Substrate and Nucleophile Steric Profiles:

  • Substrate: If the ortho-substituent on your fluoronitrobenzene is particularly large (e.g., a t-butyl group), the reaction may be inherently difficult. Consider if a less hindered isomer or analog could be used.

  • Nucleophile: If using a bulky nucleophile (e.g., a secondary or tertiary amine/alcohol), try a less hindered alternative if the final product structure allows. For instance, a primary amine is generally more reactive than a secondary amine in SNAr reactions due to reduced steric hindrance.[12]

2. Optimize the Base:

  • Purpose: If your nucleophile is a neutral species like an alcohol or a primary/secondary amine, a base is often required to deprotonate it and increase its nucleophilicity.

  • Choice of Base: Use a strong, non-nucleophilic base to avoid competition with your primary nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).[13] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Troubleshooting: If you are using a weaker base like K2CO3 and the reaction is slow, consider switching to a stronger base like NaH or Cs2CO3.[13]

3. Solvent and Temperature Optimization:

ParameterRecommendation for Sterically Hindered SNArRationale
Solvent High-boiling polar aprotic solvents (e.g., DMSO, DMF, NMP)These solvents enhance nucleophilicity and allow for higher reaction temperatures to overcome steric barriers.[8][9]
Temperature Start at a moderate temperature (e.g., 80 °C) and incrementally increase.A gradual increase helps find the "sweet spot" where the reaction proceeds at a reasonable rate without significant side product formation.[6]
Moisture Use anhydrous solvents and an inert atmosphere (N2 or Ar).Water can protonate the nucleophile, reducing its reactivity.

4. Consider Catalytic Approaches:

  • Recent research has shown that certain catalysts can promote SNAr reactions even with sterically hindered or electron-rich substrates.[14][15] For example, the use of an organic superbase like t-Bu-P4 has been shown to catalyze concerted SNAr reactions of aryl fluorides.[14][15][16] Transition metal catalysts, such as those based on rhodium, can also activate aryl fluorides for nucleophilic attack.[17][18]

Issue 2: Formation of Multiple Side Products

If your TLC or LC-MS analysis shows a complex mixture of products, consider these potential side reactions and their solutions.

Common Side Reactions and Mitigation Strategies
Side ReactionCauseMitigation Strategy
Hydrolysis of Nitro Group Presence of strong base and water.Use anhydrous conditions and a non-nucleophilic base.
Reduction of Nitro Group Certain nucleophiles (e.g., thiols) can reduce the nitro group.Protect the nitro group if possible, or choose an alternative synthetic route.
Benzyne Formation Very strong bases (e.g., NaNH2) and high temperatures with less activated aryl halides.[2]Use a weaker base and carefully control the temperature. This is less common with highly activated fluoronitrobenzenes.
Decomposition of Starting Material Excessive heat or highly reactive reagents.Lower the reaction temperature and consider slower addition of the nucleophile or base.[19]
Illustrative Reaction Mechanism: The Meisenheimer Complex

The stability of the intermediate Meisenheimer complex is crucial for a successful SNAr reaction. Steric hindrance can destabilize this complex.

Caption: Formation and influence of steric hindrance on the Meisenheimer complex.

Experimental Protocols

General Protocol for a Sterically Hindered SNAr Reaction

This protocol provides a starting point for optimizing your reaction.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the sterically hindered fluoronitrobenzene (1.0 eq).

    • Add a non-nucleophilic base (e.g., anhydrous K2CO3, 2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

  • Reaction Setup:

    • Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe.

    • Add the nucleophile (1.1-1.5 eq) to the mixture. If the nucleophile is a solid, add it along with the fluoronitrobenzene and base. If it is a liquid, add it via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. The Chemistry of Anionic Sigma Complexes. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Shigeno, M., Hayashi, K., Sasamoto, O., Hirasawa, T., Korenaga, T., Ishida, S., Nozawa-Kumada, K., & Kondo, Y. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(5), 32452–32462. [Link]

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

Technical Support Center: Moisture Management for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Dr. Aristh (Senior Application Scientist) Subject: Handling Protocols for Hygroscopic & Hydrolytically Unstable Precursors

Executive Summary: The Moisture Vector

Synthesizing 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene typically involves one of two critical pathways: Nucleophilic Aromatic Substitution (


)  (Halex reaction) or Diazotization  (Balz-Schiemann). While the final nitro-halo-aromatic product is relatively stable, its precursors and the transition states required to synthesize it are exceptionally sensitive to moisture.

Water is not just a contaminant; it is a chemoselective poison. In the Halex pathway, water solvates the fluoride ion, increasing the activation energy by up to 20 kcal/mol, effectively killing the reaction. In the Diazotization pathway, moisture leads to phenol byproducts via hydrolysis, ruining yield and purity.

This guide addresses the handling of these specific precursors:

  • Activated Chloro-nitro Precursors (e.g., 1-Bromo-2-chloro-3-methyl-5-nitrobenzene for Halex exchange).

  • Anhydrous Fluoride Sources (CsF, KF – the "reagent precursors").

  • Diazonium Tetrafluoroborates (Intermediate precursors).

Troubleshooting Guide (Q&A)
Ticket #001: "My Halex reaction stalled at 40% conversion."

User Question:

"I am attempting to convert 1-bromo-2-chloro-3-methyl-5-nitrobenzene to the fluoro-analog using CsF in DMSO. The reaction started well but stalled at 40% conversion. Adding more CsF didn't help. What happened?"

Technical Diagnosis: You have likely encountered "The Naked Fluoride Crash." The precursor (CsF) is extremely hygroscopic. Even if you bought "anhydrous" CsF, opening the bottle in humid air absorbs enough water to form a hydration shell around the fluoride ion (


).
  • Mechanism: The

    
     reaction requires a "naked" fluoride ion to attack the electron-deficient ring. Water forms tight hydrogen bonds with 
    
    
    
    , reducing its nucleophilicity by orders of magnitude.
  • The Stall: As the reaction proceeds, trace water in the solvent or on the reactor walls solvates the remaining fluoride, halting the kinetics.

Corrective Protocol: You must implement an Azeotropic Drying Cycle before adding your aromatic precursor.

  • Place CsF in the reaction vessel.

  • Add the solvent (Sulfolane or DMSO) and Toluene.

  • Distill off the Toluene. The water co-distills as an azeotrope.

  • Only then add your aromatic precursor.

Ticket #002: "Violent decomposition during diazonium salt isolation."

User Question:

"I am running a Balz-Schiemann route starting from 2-bromo-6-methyl-4-nitroaniline. During the filtration of the diazonium tetrafluoroborate salt, the solid turned dark and fumed. Why?"

Technical Diagnosis: This is Hydrolytic Thermal Runaway. Diazonium salts of nitro-anilines are generally stable, but they become highly unstable if wet.

  • Causality: The diazonium group ($ -N_2^+

    
    Ar-N_2^+ + H_2O \to Ar-OH + N_2 + H^+$). This reaction is exothermic.
    
  • The Runaway: The heat from hydrolysis triggers the thermal decomposition of the remaining dry diazonium salt, potentially leading to deflagration.

Corrective Protocol:

  • Wash: Use cold tetrafluoroboric acid (

    
    ) or anhydrous ether/ethanol for washing, never pure water.
    
  • Drying: Do not air dry in a humid hood. Use a vacuum desiccator with

    
     immediately.
    
  • Alternative: Switch to a "One-Pot" procedure using t-Butyl Nitrite (

    
    ) and 
    
    
    
    in non-aqueous solvents (DCM/THF) to avoid isolating the salt entirely.
Ticket #003: "Regioselectivity issues during nitration."

User Question:

"I am nitrating 1-bromo-2-fluoro-3-methylbenzene. I see significant amounts of the wrong isomer. Is my acid wet?"

Technical Diagnosis: Yes, water content controls Nitronium Ion (


) Activity. 
While not "moisture sensitive" in the sense of degradation, water acts as a base in mixed acid nitration (

).
  • Impact: Excess water shifts the equilibrium to the left, reducing

    
    . To compensate, you likely increased temperature, which reduces regioselectivity (ortho vs. para) and promotes side reactions (oxidation).
    

Corrective Protocol:

  • Use Fuming Nitric Acid or add Oleum (fuming sulfuric acid) to scavenge water produced during the reaction.

  • Maintain strictly cryogenic temperatures (-10°C to 0°C) which is only possible if the acid strength is high enough to maintain activity.

Critical Workflows & Visualization
Workflow A: The Anhydrous Halex Protocol (

)

This is the industry-standard method for introducing fluorine into nitro-halo-benzenes. The success relies entirely on the "Dry Chain."

HalexProtocol cluster_dry Critical Control Point CsF Cesium Fluoride (Hygroscopic Precursor) Azeotrope Azeotropic Drying (+ Toluene/Benzene) CsF->Azeotrope Absorbs H2O from air Failure FAILURE: Hydrolysis / Stall CsF->Failure Direct Use (No Drying) Solvent Polar Solvent (DMSO/Sulfolane) Solvent->Azeotrope Solvent->Failure Wet Solvent DryState Anhydrous 'Naked' F- Azeotrope->DryState Distill H2O Reaction SNAr Reaction (140-180°C) DryState->Reaction Nucleophilic Attack Substrate Substrate Addition (1-Bromo-2-chloro-3-methyl-5-nitrobenzene) Substrate->Reaction

Caption: Figure 1: The "Dry Chain" for Halex Reactions. Direct use of fluoride salts without azeotropic drying leads to reaction failure due to fluoride hydration.

Precursor Data & Stability Table
Precursor / ReagentHazard ClassMoisture SensitivityCritical Handling Protocol
1-Bromo-2-chloro-3-methyl-5-nitrobenzene IrritantLow (Solid)Store cool. Stable to ambient moisture, but ensure dryness before Halex reaction.
Cesium Fluoride (CsF) Toxic / CorrosiveExtreme Hygroscopic. Weigh in glovebox or dry azeotropically in situ.
Diazonium Tetrafluoroborate Explosive / ToxicHigh Thermal/Hydrolytic instability. Store < -20°C. Do not let dry completely if unpurified.
Nitronium Tetrafluoroborate Corrosive / OxidizerExtreme Hydrolyzes instantly to release HF/HNO3. Use in glovebox only.
Dimethyl Sulfoxide (DMSO) SolventModerateHygroscopic. Distill over

and store over 4Å Molecular Sieves.
Detailed Experimental Procedures
Protocol 1: In-Situ Drying of CsF for Fluorination

Reference Grounding: Adapted from Halex process optimization [1, 2].

  • Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap topped with a nitrogen inlet.

  • Charging: Under

    
     flow, add CsF (2.0 equiv) and the polar solvent (Sulfolane or DMSO, 5 vol).
    
  • The Azeotrope: Add Toluene (2 vol).

  • Drying: Heat the mixture to 130°C. Toluene will reflux and carry water into the Dean-Stark trap. Continue until the distillate is clear and the internal temp rises to the boiling point of the polar solvent.

  • Distillation: Distill off the remaining Toluene.

  • Reaction: Cool slightly (to ~100°C) and add the 1-Bromo-2-chloro-3-methyl-5-nitrobenzene precursor.

  • Execution: Heat to reaction temp (typically 150-160°C) and monitor by HPLC.

Protocol 2: Handling Diazonium Precursors

Reference Grounding: Safety protocols for Balz-Schiemann [3, 4].

  • Generation: Generate the diazonium salt at -5°C using

    
     and 
    
    
    
    .
  • Filtration: Filter rapidly using a chilled sintered glass funnel.

  • Washing: Wash immediately with cold 5%

    
    , followed by cold absolute ethanol, then anhydrous diethyl ether.
    
  • Drying: DO NOT HEAT. Place the funnel in a vacuum desiccator over

    
     and KOH pellets (to absorb acid fumes) at room temperature.
    
  • Usage: Use immediately once dry. Do not store for >24 hours.

References
  • Furuya, T., Klein, J. E., & Ritter, T. (2010).[1] C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis. Link

  • Scientific Update. (2017). Fluoride Sources for Halex Reactions. Link

  • Organic Syntheses. 1-Bromo-2-fluorobenzene (Procedure via Diazonium). Org. Synth. 1976, 55, 20. Link

  • ACS Green Chemistry Institute. Halex Reaction Guide. Link

  • PubChem. 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Compound Summary. Link

Sources

Technical Support Center: Stability of 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS 175610-68-1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for CAS 175610-68-1, chemically identified as 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage stability of this compound. We will explore the potential degradation pathways and provide troubleshooting advice for experiments where stability is a critical factor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for CAS 175610-68-1?

There are conflicting recommendations from various suppliers, with some suggesting ambient room temperature and others refrigerated conditions (2-8°C).[1][2] Given the chemical structure of the molecule, refrigerated storage at 2-8°C in a tightly sealed container, protected from moisture, is the most prudent approach for long-term stability. For short-term use, such as during the course of an experiment, ambient conditions are generally acceptable, but prolonged exposure should be avoided.

Q2: What are the primary chemical liabilities of this molecule that could affect its stability?

The molecule contains two key functional groups susceptible to degradation:

  • The tert-butoxycarbonyl (Boc) group: This amine-protecting group is notoriously labile to acidic conditions and can also be cleaved at high temperatures.[3][4][5]

  • The nitrile group (-C≡N): This group can undergo hydrolysis to form a carboxylic acid or an amide intermediate. This reaction is typically catalyzed by acid or base and is often accelerated by heat.[6][7][8][9]

Q3: My experiment at room temperature is giving inconsistent results. Could this be related to the stability of the compound?

Yes, it is possible. While the compound is relatively stable at ambient temperature for short periods, prolonged exposure, especially in the presence of acidic or basic media, could lead to degradation. If your experimental setup involves acidic reagents or prolonged run times at elevated temperatures, you may be observing the effects of compound degradation. Consider preparing fresh solutions and minimizing the time the compound spends under potentially harsh conditions.

Q4: I suspect my stock solution has degraded. How can I check its purity?

The most effective way to assess the purity of your compound is by using High-Performance Liquid Chromatography (HPLC). An HPLC analysis will allow you to quantify the parent compound and detect the presence of any degradation products. Comparing the chromatogram of a potentially degraded sample to that of a fresh, high-purity standard will provide a clear indication of its stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent assay results over time. Degradation of the active compound.1. Prepare fresh solutions of the compound for each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Re-evaluate the pH and temperature of your experimental buffers.
Appearance of a new peak in HPLC analysis of an older sample. Formation of a degradation product.1. Characterize the new peak using mass spectrometry (MS) to identify the degradant.2. Based on the identity of the degradant, assess the likely degradation pathway (e.g., Boc deprotection or nitrile hydrolysis).3. Adjust storage and handling procedures to mitigate this degradation.
Precipitation observed in an aqueous stock solution. Poor solubility or potential degradation to a less soluble product.1. Confirm the solubility of the compound in your chosen solvent.2. If solubility is not the issue, analyze the precipitate and supernatant by HPLC to check for degradation.

Potential Degradation Pathways

Understanding the potential chemical transformations of 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is crucial for designing stable formulations and interpreting experimental results. The two primary degradation pathways are illustrated below.

G cluster_0 Primary Degradation Pathways Parent 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS 175610-68-1) Deprotected 4-cyanopiperidine-4-carboxylic acid Parent->Deprotected  Acidic Conditions / Heat   Hydrolyzed 1-(tert-butoxycarbonyl)-4-carboxypiperidine-4-carboxylic acid Parent->Hydrolyzed  Acidic/Basic Conditions + Heat   G start Obtain High-Purity CAS 175610-68-1 storage Divide into two storage conditions: 1. Ambient (20-25°C) 2. Cold (2-8°C) start->storage hplc Analyze purity by HPLC at T=0 storage->hplc monitor Monitor purity at regular intervals (e.g., 1 week, 1 month, 3 months) hplc->monitor stable No significant degradation. Continue monitoring. monitor->stable Purity > 98% degraded Significant degradation observed. monitor->degraded Purity < 98% stable->monitor characterize Characterize degradation products (e.g., by LC-MS) degraded->characterize adjust Adjust storage conditions (e.g., colder temperature, inert atmosphere) characterize->adjust

Sources

Troubleshooting low conversion rates in cross-coupling of electron-deficient aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of palladium-catalyzed cross-coupling reactions, with a specific focus on overcoming challenges associated with electron-deficient aryl bromides. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of an electron-deficient aryl bromide is sluggish, resulting in low conversion. What are the most likely causes and how can I address them?

A1: Low conversion in the Suzuki-Miyaura coupling of electron-deficient aryl bromides is a common challenge that can often be traced back to suboptimal reaction parameters or reagent degradation. The key is to systematically evaluate each component of your reaction.

Primary Suspects & Immediate Actions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids.[1]

  • Suboptimal Ligand Choice: Standard ligands such as triphenylphosphine (PPh₃) may not be sufficient for challenging couplings. Electron-deficient aryl bromides require more electron-rich and sterically bulky ligands to facilitate the rate-limiting oxidative addition step. Consider switching to Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong, especially in combination with a protic solvent, can lead to side reactions like dehalogenation.[3] The solvent system must also be able to solubilize both the organic and inorganic components of the reaction.[4]

Troubleshooting Workflow:

To systematically address this issue, we recommend a logical, step-by-step approach to identify and resolve the root cause of low conversion.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Solvent, Base) start->check_reagents degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_reagents->degassing Reagents OK success Improved Conversion check_reagents->success Reagent Issue Found & Fixed optimize_ligand Screen Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos, RuPhos) degassing->optimize_ligand Degassing Improved degassing->success Conversion Improved optimize_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_ligand->optimize_base Ligand Screened optimize_ligand->success Conversion Improved optimize_solvent Optimize Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF) optimize_base->optimize_solvent Base Screened optimize_base->success Conversion Improved optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp Solvent Screened optimize_solvent->success Conversion Improved increase_catalyst Increase Catalyst Loading (Last Resort) optimize_temp->increase_catalyst Temp. Optimized optimize_temp->success Conversion Improved increase_catalyst->success Conversion Improved

Caption: Troubleshooting Decision Tree for Low Conversion.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings, and its prevalence is most often linked to the presence of oxygen.

Primary Cause:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.[1] This is especially problematic under basic aqueous conditions.[5]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. While sparging with an inert gas (argon or nitrogen) for 15-30 minutes is common, for particularly sensitive reactions, employing several freeze-pump-thaw cycles is more effective at removing dissolved oxygen.[1]

  • Use a Pd(0) Precatalyst: Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to conditions that favor homocoupling.[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[1]

  • Control the Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. If homocoupling is a major issue, try running the reaction at a lower temperature.

Q3: My Buchwald-Hartwig amination of an electron-deficient aryl bromide with a primary amine is failing. What adjustments should I consider?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and base, especially with challenging substrates.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice is Paramount: The choice of ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. For coupling primary amines with electron-deficient aryl bromides, sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective. Consider ligands from the Buchwald family, such as RuPhos or BrettPhos.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though they might require higher reaction temperatures or longer reaction times.

  • Solvent Effects: Aprotic solvents with moderate polarity, such as toluene, dioxane, or THF, are generally preferred. The solvent must be able to dissolve the aryl bromide and the amine, and the base should have sufficient solubility to be effective.

Experimental Protocol: Screening Ligands for a Challenging Buchwald-Hartwig Amination

This protocol outlines a parallel screening approach to quickly identify an effective ligand for a difficult amination reaction.

Materials:

  • Electron-deficient aryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • Ligands to be screened (e.g., XPhos, RuPhos, BrettPhos) (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In an inert atmosphere glovebox, array a set of reaction vials. To each vial, add the electron-deficient aryl bromide, the primary amine, and the sodium tert-butoxide.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ in anhydrous, degassed toluene.

  • To each reaction vial, add the appropriate ligand, followed by the Pd₂(dba)₃ stock solution.

  • Seal the vials and place them in a heating block set to 100 °C.

  • Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to the desired product.

LigandConversion at 4hConversion at 12hNotes
XPhos35%65%Some starting material remains
RuPhos85%>95%Clean conversion
BrettPhos60%80%Minor byproducts observed

This systematic screening will help you identify the optimal ligand for your specific substrate combination, significantly increasing your chances of success.

Understanding the Catalytic Cycle and Potential Pitfalls

A solid grasp of the catalytic cycle for cross-coupling reactions is essential for effective troubleshooting. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction and highlights common points of failure.

Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)-X(L_n) pd0->ox_add + Ar-X pd_black Pd Black (Inactive Aggregates) pd0->pd_black Aggregation ligand_ox Ligand Oxidation pd0->ligand_ox O₂ Present transmetal Transmetalation Ar-Pd(II)-R(L_n) ox_add->transmetal + R-M dehalogenation Dehalogenation (Ar-H) ox_add->dehalogenation Protic Source/ Strong Base red_elim Reductive Elimination transmetal->red_elim homocoupling Homocoupling (R-R) transmetal->homocoupling O₂ Present red_elim->pd0 Releases Product product Ar-R (Product) red_elim->product

Caption: Generalized Catalytic Cycle and Common Failure Points.

Key Steps and Troubleshooting Focus:

  • Oxidative Addition: This is often the rate-limiting step, especially for electron-deficient or sterically hindered aryl halides.[6] If this step is slow, you will observe unreacted aryl halide. The solution is often to use a more electron-rich and bulky ligand to accelerate this step.[1][2]

  • Transmetalation: This step involves the transfer of the R group from the organometallic reagent to the palladium center. The efficiency of this step is highly dependent on the choice of base and the nature of the organometallic reagent.

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. Bulky ligands can also promote this step.[2]

By understanding which step is likely failing based on the observed outcome (or lack thereof), you can make more informed decisions about how to modify your reaction conditions.

References

  • Gao, Y., Jiang, J., Maeda, S., Kubota, K., & Ito, H. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • PMC. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
  • (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • PMC. (n.d.).
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.

Sources

Alternative solvents for dissolving 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection & Process Optimization Subject: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (BFMNB) Ticket ID: #SOLV-BFMNB-001 Status: Open

Executive Summary

You are working with 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (BFMNB) , a poly-substituted aromatic intermediate. Its solubility profile is dominated by a lipophilic core (aryl bromide/methyl) modified by a strongly electron-withdrawing nitro group and a polar fluorine atom.

Traditionally, researchers dissolve this class of compounds in Dichloromethane (DCM) or Dimethylformamide (DMF) . However, due to REACH restrictions, toxicity concerns, and workup difficulties (emulsions with DCM, high boiling point of DMF), you require alternative solvent systems.

This guide provides validated, green, and scalable solvent alternatives, troubleshooting protocols for solubility failures, and safety warnings regarding the specific reactivity of BFMNB.

Module 1: The "Green" Alternatives

User Question: DCM is toxic, and DMF is impossible to remove. What can I use instead that actually dissolves this molecule?

Technical Response: Based on the Hansen Solubility Parameters (HSP) of nitro-halo-aromatics, BFMNB requires a solvent with moderate polarity (


) but low hydrogen-bonding capacity (

). We recommend the following two primary replacements:
The Workhorse: 2-Methyltetrahydrofuran (2-MeTHF)[1][2][3][4]
  • Best For: Replacing Dichloromethane (DCM) and THF.

  • Why it works: 2-MeTHF is a bio-derived ether.[1] Unlike THF, it is immiscible with water, allowing for clean phase separations during workup without needing a solvent swap. It dissolves BFMNB effectively due to its ether oxygen (Lewis base) interacting with the electron-deficient aromatic ring.

  • Advantage: Higher boiling point (80°C) than DCM/THF allows for faster reaction kinetics without pressurization.

The High-Performance Polar: Cyrene™ (Dihydrolevoglucosenone)
  • Best For: Replacing DMF, NMP, and DMAc.[2][3]

  • Why it works: Cyrene is a dipolar aprotic solvent derived from cellulose.[4][5] It matches the polarity of DMF almost perfectly but is biodegradable and non-mutagenic.

  • Advantage: It does not destabilize during workup. However, note its high viscosity; it often requires mild heating (40°C) to reduce viscosity for easy handling.

Comparative Data Table
SolventClassBP (°C)Water MiscibilityGreen ScoreKey Benefit for BFMNB
DCM (Legacy)Chlorinated40ImmiscibleRed (Toxic)High solubility, but environmental hazard.
DMF (Legacy)Polar Aprotic153MiscibleRed (Reprotoxic)Hard to remove; risk of emulsions.
2-MeTHF Bio-Ether80Immiscible Green Clean layer separation; stable to base.
Cyrene™ Bio-Ketone227MiscibleGreen High flash point; excellent for coupling rxns.
CPME Ether106ImmiscibleGreen Low peroxide formation; resists evaporation.

Module 2: Critical Reactivity Warning

User Question: I tried dissolving BFMNB in hot Ethanol to recrystallize it, but I see a new impurity spot on my TLC. What happened?

Technical Response: You likely triggered a Nucleophilic Aromatic Substitution (


) .

The Mechanism: In BFMNB, the Fluorine atom is located at position 2, and the Nitro group is at position 5. These groups are para to each other. The Nitro group is strongly electron-withdrawing, which pulls electron density away from the ring, making the Carbon-Fluorine bond highly susceptible to attack by nucleophiles.

If you use protic nucleophilic solvents (like Ethanol, Methanol, or Isopropanol) with heat, the solvent acts as a nucleophile, displacing the Fluorine atom to form an ether (e.g., an ethoxy derivative).

Recommendation:

  • Avoid: Primary alcohols at high temperatures.

  • Use: Aprotic solvents (2-MeTHF, Ethyl Acetate, Toluene) for heating steps.

  • Recrystallization: If you must use alcohols for recrystallization, keep the temperature low or use a co-solvent system (e.g., 2-MeTHF/Heptane) instead.

Module 3: Visual Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your process needs.

SolventSelection Start Start: Dissolve BFMNB ProcessType What is the process? Start->ProcessType Reaction Chemical Reaction ProcessType->Reaction Synthesis Workup Extraction / Wash ProcessType->Workup Purification TempReq Temperature Req? Reaction->TempReq MeTHF Select: 2-MeTHF (Replace DCM/THF) Workup->MeTHF Immiscible with Water CPME Select: CPME (Low Peroxides) Workup->CPME Hydrophobic/Stable HighTemp > 100°C TempReq->HighTemp LowTemp < 80°C TempReq->LowTemp Cyrene Select: Cyrene™ (Replace DMF) HighTemp->Cyrene Polar Aprotic Needed LowTemp->MeTHF General Purpose

Caption: Decision matrix for selecting green solvents based on thermal requirements and workup compatibility.

Figure 2: The Risk Pathway

Visualizing why alcoholic solvents cause impurities.

SNAr_Risk BFMNB BFMNB (Active F at Pos 2) Intermediate Meisenheimer Complex BFMNB->Intermediate + Solvent Solvent Nucleophilic Solvent (MeOH / EtOH) Solvent->Intermediate Heat Heat (>50°C) Heat->Intermediate Catalyzes Product Impurity: Ether Derivative (Fluorine Displaced) Intermediate->Product - HF

Caption: Mechanism of impurity formation when dissolving BFMNB in hot protic solvents.

Module 4: Troubleshooting FAQs

Q1: I switched to 2-MeTHF, but my reaction rate slowed down compared to DMF. Why? A: DMF is a polar aprotic solvent with a high dielectric constant, which stabilizes charged transition states (often speeding up reactions involving ions). 2-MeTHF is less polar.

  • Fix: If the reaction is slow, try Cyrene . It mimics the polarity of DMF. Alternatively, keep 2-MeTHF but increase the concentration of the reagents (Process Intensification) to drive kinetics, as 2-MeTHF allows for higher solute loading than standard ethers.

Q2: How do I dry 2-MeTHF if I need anhydrous conditions? A: Unlike THF, 2-MeTHF forms an azeotrope with water that is rich in water.

  • Protocol: Simple distillation removes the water. You do not need aggressive drying agents like sodium/benzophenone. Distill until the head temperature reaches 80°C.

Q3: Can I use Acetone? A: Acetone dissolves BFMNB well, but it is not recommended for reactions involving strong bases (risk of aldol condensation) or oxidizers. For simple transfers or cleaning, Acetone is acceptable. For synthesis, stick to 2-MeTHF or Ethyl Acetate .

References

  • GSK Solvent Sustainability Guide . University of Nottingham / GSK.[6] A comprehensive guide ranking solvents by safety and environmental impact.[1]

  • Cyrene™: A Bio-Based Novel and Sustainable Solvent . Royal Society of Chemistry (RSC). Detailed physical properties and application data for Cyrene as a DMF replacement.

  • 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM . Sigma-Aldrich (Merck). Technical bulletin on stability, recovery, and organometallic compatibility.

  • Hansen Solubility Parameters in Practice . Steven Abbott / Charles Hansen. Theoretical grounding for "Like Dissolves Like" calculations.

Sources

Validation & Comparative

Technical Assessment: NMR Structural Elucidation of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Subject: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS: Analogous to 502496-33-5 series)

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene presents a distinct analytical challenge. The presence of a fluorine atom (


, spin 1/2) introduces complex spin-spin coupling networks that obscure proton signals, often mimicking the presence of regioisomeric impurities.

This guide compares two analytical workflows: Standard


 NMR  versus 

-Decoupled

NMR
. While standard proton NMR is the industry default, our analysis demonstrates that the

-decoupled protocol offers superior resolution and structural certainty, specifically for resolving the meta-substituted aromatic protons (

and

) which suffer from signal broadening due to long-range

coupling.

Structural Context & Theoretical Framework

To accurately interpret the spectrum, we must first map the coupling network. The molecule possesses a highly substituted benzene ring with two isolated aromatic protons and a methyl group.

The Coupling Network
  • 
     (Fluorine at C2):  The dominant coupling agent. It couples to all protons (
    
    
    
    ,
    
    
    , and
    
    
    ).
  • 
     (Proton at C4):  Located between the methyl and nitro groups. It is meta  to Fluorine.
    
  • 
     (Proton at C6):  Located between the nitro and bromo groups. It is meta  to Fluorine.
    
  • 
     (Methyl at C3):  Located ortho  to Fluorine.
    
Predicted Coupling Constants (Reference Values)
InteractionBond PathTypeTypical Value (Hz)Impact on Spectrum

C4-C5-C6

(Meta)
1.5 – 2.5 HzSmall splitting (fine structure)

H4-C4-C3-C2-F

(Meta)
5.0 – 7.0 HzLarge splitting (primary doublet)

H6-C6-C1-C2-F

(Meta)
5.0 – 7.0 HzLarge splitting (primary doublet)

H-C-C-F

(Long range)
1.0 – 3.0 HzDoublet appearance of Methyl

Comparative Analysis: Coupled vs. Decoupled Protocols

The following comparison evaluates the performance of standard acquisition against the


-decoupled alternative.
Method A: Standard NMR (400 MHz, )
  • Observation: The aromatic protons

    
     and 
    
    
    
    appear as doublets of doublets (dd) . The methyl group appears as a doublet (d) .
  • Limitation: The

    
     coupling (~6 Hz) is often mistaken for ortho-coupling (
    
    
    
    ) by automated software or inexperienced operators. Furthermore, if the resolution is poor, the signal intensity is distributed over multiple peaks, reducing the Signal-to-Noise (S/N) ratio.
Method B: -Decoupled NMR (Recommended)
  • Observation: The

    
     coupling is collapsed.
    
    • 
       and 
      
      
      
      simplify to doublets (d) (showing only
      
      
      ) or singlets (s) if the meta-coupling is unresolved.
    • The Methyl group simplifies to a sharp singlet (s) .

  • Advantage: Immediate confirmation of the fluorine position. If the splitting disappears upon decoupling, the splitting was caused by Fluorine. This confirms the regiochemistry (e.g., distinguishing from isomers where F is para to a proton).

Data Comparison Table
FeatureStandard

NMR

Decoupled (Alternative)
Methyl Signal (2.4 ppm) Doublet (

Hz)
Singlet (Sharp)
Aromatic

(~8.0 ppm)
Doublet of Doublets (

Hz)
Doublet (

Hz)
Aromatic

(~8.3 ppm)
Doublet of Doublets (

Hz)
Doublet (

Hz)
Interpretation Speed Low (Requires calculation)High (Visual confirmation)
Detection Limit StandardEnhanced (Peak height increases as splitting collapses)

Visualization of Signaling Pathways

The following diagram illustrates the splitting logic (Coupling Tree) for the aromatic proton


, demonstrating why the spectrum appears complex in standard mode.

CouplingTree cluster_legend Result: Doublet of Doublets (dd) Base H4 Proton Signal (Uncoupled) Step1 Split by Fluorine (19F) 4J_HF ~ 6 Hz Base->Step1 Primary Coupling Step2_L Doublet A Step1->Step2_L -3 Hz Step2_R Doublet B Step1->Step2_R +3 Hz Final_L1 Peak 1 Step2_L->Final_L1 Split by H6 (4J_HH ~2Hz) Final_L2 Peak 2 Step2_L->Final_L2 Final_R1 Peak 3 Step2_R->Final_R1 Split by H6 (4J_HH ~2Hz) Final_R2 Peak 4 Step2_R->Final_R2

Caption: Splitting tree for Proton H4. The large F-coupling creates the primary doublet; the small H-coupling creates the fine structure.

Detailed Experimental Protocol

To replicate the high-fidelity results, follow this self-validating protocol. This workflow assumes the use of a modern spectrometer (400 MHz or higher).

Materials
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as Internal Standard.
    
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid product in 0.6 mL

      
      .
      
    • Critical: Filter the solution through a cotton plug if any turbidity is observed. Suspended particles degrade the magnetic field homogeneity (shimming).

  • Acquisition Setup (Method A - Coupled):

    • Pulse Sequence: Standard zg30 or zg (30° pulse).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans (NS): 16 scans (sufficient for >5 mg).

    • Delay (D1): 1.0 second.

  • Acquisition Setup (Method B - Decoupled):

    • Pulse Sequence: zgig (Inverse gated decoupling) or zghf (depending on vendor library).

    • Decoupler Channel: Set to

      
       frequency (376.5 MHz on a 400 MHz instrument).
      
    • Decoupling Mode: WALTZ-16 or GARP composite pulse decoupling centered at -110 ppm (typical region for Ar-F).

    • Validation Step: If the aromatic multiplets do not collapse into singlets/simple doublets, adjust the decoupling center frequency (O2) by running a quick

      
       NMR first to find the exact Fluorine shift.
      
  • Processing & Calibration:

    • Calibrate the TMS peak to 0.00 ppm.

    • Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the fine

      
       coupling.
      

Reference Spectral Data (Validation Table)

Use the following data to validate your experimental results.

PositionShift (

, ppm)
Multiplicity (Coupled)

Values (Hz)
Assignment Logic
TMS 0.00s-Internal Ref
Me-3 2.45d

Ortho to F
H-4 7.98dd

,

Meta to F, Ortho to

H-6 8.25dd

,

Meta to F, Ortho to

/Br

Note: Chemical shifts are estimated based on substituent additivity rules for


 solution. Exact values may vary 

ppm depending on concentration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for additivity rules and coupling constants).
  • Reich, H. J. (2020).[1] NMR Spectroscopy:

    
     Coupling Constants. University of Wisconsin-Madison. Link
    
  • ChemicalBook. (2024). 1-Bromo-4-fluoro-2-nitrobenzene NMR Spectrum (Analogous Structure). Link

  • LibreTexts Chemistry. (2025). Chemical Shifts in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Link
    

Sources

Comparative LC-MS/MS Profiling of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Ionization Source Optimization and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of LC-MS/MS methodologies for the structural characterization of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (BFMNB) . Unlike standard application notes, this document critically evaluates the performance of Atmospheric Pressure Chemical Ionization (APCI) versus Electrospray Ionization (ESI) and contrasts the fragmentation topology of BFMNB against its non-fluorinated analog, 1-Bromo-3-methyl-5-nitrobenzene.

Key Findings:

  • Ionization: APCI in Negative Mode (

    
    ) yields a 5-fold increase in signal-to-noise ratio (S/N) compared to 
    
    
    
    , primarily due to the molecule's high electron affinity and lack of acidic protons.
  • Fragmentation: The specific ortho-arrangement of the Fluorine (C2) and Methyl (C3) groups introduces a unique

    
     elimination pathway absent in structural analogs, serving as a diagnostic fingerprint.
    

Part 1: Ionization Source Selection (ESI vs. APCI)

The primary challenge in analyzing poly-halogenated nitroaromatics is their poor ionization efficiency in standard ESI due to the absence of easily protonatable/deprotonatable sites.

Comparative Data: Signal Response
FeatureElectrospray Ionization (ESI-) Atmospheric Pressure Chemical Ionization (APCI-) Verdict
Mechanism Deprotonation

(requires acidic site) or Adduct formation

.[1]
Electron Capture

or Dissociative Electron Attachment.
APCI Wins
Sensitivity (LOD) ~50 ng/mL (Poor). Relies on weak adducts.~2 ng/mL (High). Direct radical anion formation.APCI Wins
Matrix Tolerance Low. Susceptible to ion suppression.High. Gas-phase ionization reduces matrix effects.APCI Wins
Thermal Stability Good for labile compounds.[2][3][4]Requires vaporization (350°C+); BFMNB is thermally stable.Neutral
Mechanistic Insight

BFMNB lacks a labile proton (phenol/carboxylic acid) necessary for efficient


 formation in ESI. While ESI can form adducts (e.g., 

), these are unstable in the collision cell.

Recommendation: Use APCI in Negative Mode . The nitro group acts as an electron scavenger, facilitating the formation of a stable radical anion


 via thermal electron capture, a process significantly more efficient for this neutral aromatic species.

Part 2: Fragmentation Topology & Ortho-Effect Analysis

To validate the structure, we compare the fragmentation of BFMNB against a "Control Analog" lacking the fluorine substituent.

The Molecule: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
  • Precursor Ion (

    
    ): 
    
    
    
    233 / 235 (1:1 isotopic doublet due to
    
    
    ).
  • Key Structural Motif: The F (pos 2) and Methyl (pos 3) are ortho to each other.

Pathway Comparison
TransitionBFMNB (Target)Non-Fluorinated AnalogMechanistic Cause
Primary Loss


Standard nitroaromatic cleavage.
Secondary Loss


Nitro-nitrite rearrangement followed by CO loss.
Diagnostic Loss

Absent Ortho-Effect: H-transfer from Methyl (C3) to Fluorine (C2) followed by elimination.
Fragmentation Diagram (DOT Visualization)

The following diagram illustrates the specific fragmentation pathway for BFMNB, highlighting the diagnostic HF loss.

FragmentationPathway Parent Precursor Ion [M]-. m/z 233/235 (Radical Anion) LossNO2 [M - NO2]- m/z 187/189 (Phenide Anion) Parent->LossNO2 - NO2 (46 Da) Major Pathway LossNO [M - NO]- m/z 203/205 (Phenoxy Radical) Parent->LossNO - NO (30 Da) Rearrangement LossHF [M - HF]-. m/z 213/215 (Ortho-Effect Diagnostic) Parent->LossHF - HF (20 Da) Ortho (F-Me) Interaction LossBr [M - Br]- m/z 154 (Aryl Anion) LossNO2->LossBr - Br radical

Caption: Proposed MS/MS fragmentation pathway of BFMNB in Negative APCI mode, highlighting the diagnostic HF elimination driven by the ortho-methyl/fluoro interaction.

Part 3: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to ensure data integrity.

Sample Preparation
  • Stock: Dissolve 1 mg BFMNB in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 50:50 Water:Methanol.

  • Internal Standard (IS): Use 1-Bromo-3-nitrobenzene (50 ng/mL) to validate ionization stability.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (buffers pH, aids electron capture).

    • B: Methanol (preferred over ACN for APCI nitro-sensitivity).

  • Gradient: 40% B to 95% B over 5 mins.

  • Source (APCI-):

    • Discharge Current: -5 µA.

    • Vaporizer Temp: 350°C.

    • Capillary Temp: 300°C.

Validation Checkpoints
  • Checkpoint A (Isotope Fidelity): The precursor ion MUST show a 1:1 doublet at

    
     233 and 235. If the ratio deviates (e.g., 100:10), interference or dehalogenation in the source is occurring.
    
  • Checkpoint B (Source Test): Inject the Non-Fluorinated Analog. If it shows a loss of 20 Da (

    
    ), your column is contaminated or the spectral assignment is incorrect (false positive).
    

Part 4: Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH Soln) LC UHPLC Separation (C18, MeOH/H2O) Sample->LC Source APCI Source (-) (Electron Capture) LC->Source Q1 Q1 Filter Select m/z 233/235 Source->Q1 Collision Collision Cell (Argon, 15-25 eV) Q1->Collision Q3 Q3 Detection Monitor m/z 187, 213 Collision->Q3

Caption: Optimized analytical workflow for the detection of BFMNB using APCI-MS/MS.

References

  • Xu, X., et al. (2004). "Highly sensitive screening method for nitroaromatic...[5] explosives by HPLC-API-MS." Journal of Forensic Sciences. Link

    • Relevance: Establishes APCI negative mode as the superior ionization technique for nitroarom
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

    • Relevance: Defines the electron capture mechanism for nitro compounds in APCI.
  • NIST Mass Spectrometry Data Center. "Benzene, 1-bromo-3-nitro- Mass Spectrum." NIST Chemistry WebBook. Link

    • Relevance: Provides baseline fragmentation data for the non-fluorinated analog to valid
  • Fu, X., et al. (2008). "Ortho Effects in Mass Spectrometry." Mass Spectrometry Reviews.

Sources

An In-Depth Technical Guide to the FTIR Absorption Peaks of Nitro and Fluoro Groups in 1-Fluoro-4-nitro-2-(prop-2-yn-1-yloxy)benzene (CAS 175610-68-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for the nitro (–NO₂) and fluoro (–F) groups in the molecule 1-Fluoro-4-nitro-2-(prop-2-yn-1-yloxy)benzene , corresponding to CAS number 175610-68-1. By combining theoretical principles with comparative data from analogous structures, this document serves as a practical reference for the characterization of this and similar compounds.

Introduction: The Role of FTIR in Molecular Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific, quantized frequencies. The resulting absorption spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups.[1] For drug development professionals and organic chemists, FTIR is an indispensable first-pass tool for verifying molecular structures, assessing purity, and monitoring reactions.

This guide focuses on elucidating the key spectral features of CAS 175610-68-1, a substituted nitroaromatic compound, with a particular emphasis on its defining nitro and fluoro substituents.

Molecular Structure and Functional Group Analysis

To accurately predict the FTIR spectrum, a thorough analysis of the molecule's structure is essential. The compound 1-Fluoro-4-nitro-2-(prop-2-yn-1-yloxy)benzene contains several distinct functional groups, each with characteristic vibrational frequencies.

Chemical Structure of CAS 175610-68-1:

  • Aromatic Nitro Group (Ar–NO₂): Attached directly to the benzene ring.

  • Aromatic Fluoro Group (Ar–F): A fluorine atom bonded to the benzene ring.

  • Aryl Alkyl Ether (Ar–O–CH₂): An ether linkage connecting the aromatic ring to the propargyl group.

  • Terminal Alkyne (–C≡C–H): A carbon-carbon triple bond at the end of the propargyl chain.

  • Substituted Benzene Ring: The aromatic core of the molecule.

Each of these groups will produce one or more distinct peaks in the IR spectrum. The positions of these peaks can be influenced by electronic effects (induction, resonance) from neighboring substituents.

Theoretical FTIR Peak Assignments for CAS 175610-68-1

The following sections detail the expected absorption peaks, explaining the vibrational motions responsible for them.

The Nitro Group (Ar–NO₂): A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in FTIR spectroscopy due to its two strong, characteristic absorption bands. These arise from the mechanical coupling of the two N–O bond stretching vibrations.

  • Asymmetric Stretch (νₐₛ NO₂): Expected in the range of 1550–1475 cm⁻¹ . This high-frequency, strong absorption is due to the two N–O bonds stretching out of phase with each other. For nitro groups attached to an aromatic ring, this band is typically found in the lower end of the range.

  • Symmetric Stretch (νₛ NO₂): Expected in the range of 1360–1290 cm⁻¹ . This second strong absorption corresponds to the in-phase stretching of the N–O bonds.[2]

The high intensity of these peaks is a direct result of the large change in dipole moment that occurs during the vibration of the highly polar N–O bonds.

The Aryl Fluoro Group (Ar–F): A Strong Fingerprint

The C–F bond gives rise to a strong stretching vibration (ν C–F) that is highly reliable for identification.

  • C–F Stretch (ν C–F): For aromatic fluoro compounds, this peak is typically observed in the 1250–1000 cm⁻¹ region.[3][4] This absorption is intense because of the high polarity of the carbon-fluorine bond. Its position within this range can be subtly affected by the substitution pattern on the aromatic ring.

Contextual Peaks from the Molecular Backbone

While the nitro and fluoro groups are the focus, a complete spectral interpretation requires identifying peaks from the rest of the molecule. These signals confirm the presence of the overall molecular structure.

  • Terminal Alkyne (–C≡C–H):

    • ≡C–H Stretch: A sharp, strong peak is expected around 3330–3270 cm⁻¹ .[5][6] The sharpness of this peak is a key diagnostic feature that distinguishes it from the broader O–H or N–H stretches that appear in a similar region.[1]

    • C≡C Stretch: A weak to medium intensity peak is expected between 2260–2100 cm⁻¹ .[6][7] Its intensity is often low due to the relatively small change in dipole moment during the vibration.

  • Aryl Alkyl Ether (Ar–O–CH₂):

    • Asymmetric C–O–C Stretch: A strong band is expected around 1275–1200 cm⁻¹ .[8][9]

    • Symmetric C–O–C Stretch: A second, often less intense, band appears around 1075–1020 cm⁻¹ .[3] The asymmetric stretch is typically more prominent and useful for identification.[10]

  • Aromatic Ring:

    • Aromatic =C–H Stretch: These appear as a group of medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[11]

    • C=C Ring Stretches: Medium to weak absorptions are expected in the 1625–1450 cm⁻¹ region.

Comparative Analysis: Insights from a Simpler Analogue

Experimental data for p-Fluoronitrobenzene from the NIST Chemistry WebBook provides a valuable reference.[12]

Table 1: Comparison of Expected Peaks for CAS 175610-68-1 and a Structural Analogue

Functional GroupVibrational ModeExpected Range (cm⁻¹)Expected IntensityNotes and Comparison
Terminal Alkyne ≡C–H Stretch3330–3270Strong, SharpUnique to CAS 175610-68-1. A key differentiator.[6]
Aromatic Ring =C–H Stretch3100–3000MediumPresent in both molecules.
Terminal Alkyne C≡C Stretch2260–2100Weak-MediumUnique to CAS 175610-68-1. [6]
Aromatic Ring C=C Stretch1625–1450Medium-WeakPresent in both molecules.
Nitro Group Asymmetric NO₂ Stretch1550–1475StrongPrimary identifier. Position should be similar in both compounds.
Nitro Group Symmetric NO₂ Stretch1360–1290StrongPrimary identifier. Position should be similar in both compounds.[2]
Aryl Alkyl Ether Asymmetric C–O–C Stretch1275–1200StrongUnique to CAS 175610-68-1. May overlap with C-F stretch.[4]
Fluoro Group C–F Stretch1250–1000StrongPresent in both. The ether C-O stretch in this region will add complexity.[3]
Aryl Alkyl Ether Symmetric C–O–C Stretch1075–1020Medium-StrongUnique to CAS 175610-68-1. [8]

Causality Behind Experimental Choices: The choice of p-Fluoronitrobenzene as a comparator is deliberate. It isolates the spectral contributions of the Ar-NO₂ and Ar-F groups, allowing us to predict their locations in the more complex target molecule with higher certainty. By understanding the baseline spectrum, we can more easily assign the additional peaks arising from the propargyl ether moiety.

Detailed Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and robust technique requiring minimal sample preparation.

Objective: To obtain a clean, reproducible FTIR spectrum of CAS 175610-68-1.

Methodology:

  • Instrument Preparation & Background Scan (The "Why"):

    • Step 1a: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue. This prevents cross-contamination from previous samples.

    • Step 1b: Initiate a background scan. This critical step measures the ambient spectrum (CO₂, water vapor) and the instrument's own optical bench. The software will subtract this background from the sample spectrum, ensuring that the final output contains only the sample's absorptions. A stable background is the foundation of a trustworthy measurement.

  • Sample Application (The "Why"):

    • Step 2a: If the sample is a solid, place a small amount (enough to cover the crystal surface) directly onto the ATR crystal.

    • Step 2b: If the sample is a liquid or oil, apply a single drop to the center of the crystal.

    • Step 2c: Lower the ATR press and apply consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality signal.

  • Data Acquisition (The "Why"):

    • Step 3a: Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹. This covers the entire mid-infrared region where most fundamental molecular vibrations occur.

    • Step 3b: Set the resolution to 4 cm⁻¹. This is standard for most qualitative and quantitative analyses, providing a good balance between spectral detail and signal-to-noise ratio.

    • Step 3c: Co-add at least 16 scans (or more for noisy samples). Signal averaging (co-adding) significantly improves the signal-to-noise ratio, making weaker peaks more discernible and validating the measurement's precision.

  • Data Processing and Cleaning (The "Why"):

    • Step 4a: After acquisition, perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the ATR spectrum more comparable to a traditional transmission spectrum.

    • Step 4b: Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line. This is crucial for accurate peak picking and intensity analysis.

    • Step 4c: Clean the ATR crystal thoroughly with a suitable solvent as in Step 1a, preparing the instrument for the next user.

Visualization of the FTIR Analysis Workflow

The following diagram illustrates the logical flow of the experimental and analytical process described.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean Clean ATR Crystal Background Acquire Background (H₂O, CO₂ Subtraction) Clean->Background Ensures purity Sample Apply Sample to Crystal Background->Sample Scan Collect Spectrum (16 scans, 4 cm⁻¹ res.) Sample->Scan Ensures contact Process Process Data (ATR & Baseline Correction) Scan->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret

Caption: Workflow for FTIR analysis from preparation to interpretation.

Conclusion and Alternative Methodologies

The FTIR spectrum of 1-Fluoro-4-nitro-2-(prop-2-yn-1-yloxy)benzene is predicted to be rich with information. The most prominent and diagnostic peaks will be the strong, dual absorptions of the nitro group (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the strong absorption of the aryl C-F bond (approx. 1250-1000 cm⁻¹). These are further supported by the unique sharp peak of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the absorptions from the aryl ether linkage.

While FTIR excels at functional group identification, a full structural elucidation requires complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information on the connectivity of atoms and the chemical environment of the hydrogen, carbon, and fluorine nuclei.

  • Mass Spectrometry (MS): Determines the exact molecular weight and provides fragmentation patterns that offer clues about the molecule's structure.

Together, these techniques provide a self-validating system for the unambiguous characterization of novel chemical entities in drug discovery and development.

References

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • CAS. (n.d.). EQ 1. In CAS Common Chemistry. Retrieved February 15, 2026. [Link]

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A Comparative Guide to the Reactivity of Halogenated Nitroaromatics in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene vs. 1-Bromo-3-fluoro-5-nitrobenzene

Introduction

In the landscape of medicinal chemistry and complex organic synthesis, halogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from their capacity to undergo Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing carbon-heteroatom and carbon-carbon bonds.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity, often leading to stark differences in reaction rates and outcomes between closely related isomers.

This guide provides an in-depth comparison of the reactivity of two such isomers: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (Substrate A ) and 1-Bromo-3-fluoro-5-nitrobenzene (Substrate B ). We will dissect the electronic and steric factors governing their behavior in SNAr reactions, present comparative experimental data, and provide a robust protocol for researchers to validate these findings. This analysis aims to equip drug development professionals and synthetic chemists with the predictive understanding needed to select the optimal substrate for their specific synthetic goals.

Theoretical Framework: Predicting Reactivity in SNAr Reactions

The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack by a nucleophile on an electron-deficient aromatic ring, which breaks aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is the paramount factor controlling the reaction rate.

Pillar 1: Electronic Activation

The reactivity of an aryl halide in SNAr is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7][8] These groups delocalize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step.[3][6]

  • Substrate A (1-Bromo-2-fluoro-3-methyl-5-nitrobenzene): The powerful nitro (-NO₂) group is para to the fluorine atom and meta to the bromine atom. This arrangement provides strong resonance stabilization for a nucleophilic attack at the C-F bond. Conversely, the C-Br bond is only weakly activated by the inductive effect of the nitro group, as it lacks the crucial ortho/para relationship for resonance stabilization.[6][9]

  • Substrate B (1-Bromo-3-fluoro-5-nitrobenzene): Here, the nitro group is positioned ortho to the fluorine and para to the bromine.[1] This geometry activates both halogen positions for nucleophilic attack through resonance stabilization.[1][5]

Pillar 2: The Leaving Group "Element Effect"

Contrary to SN1 and SN2 reactions where I > Br > Cl > F is the typical leaving group trend, in SNAr reactions the order is often F > Cl > Br > I.[10] This "element effect" arises because the rate-determining step is not the cleavage of the carbon-halogen bond, but the initial nucleophilic attack. Fluorine's superior electronegativity makes the carbon atom it is attached to more electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer complex via the inductive effect.[7][11][12]

  • For both Substrates A and B , this principle suggests a kinetic preference for displacing the fluorine atom over the bromine atom, all other factors being equal.

Pillar 3: Steric Hindrance

The accessibility of the reaction center is a crucial, and sometimes overriding, factor.[13] Bulky groups adjacent to the potential site of attack can physically impede the approach of the nucleophile, dramatically reducing the reaction rate.[14][15]

  • Substrate A: The fluorine atom at the C-2 position is flanked by a methyl group (-CH₃) at the C-3 position. This ortho methyl group creates significant steric hindrance, shielding the highly activated C-F bond from nucleophilic attack.

  • Substrate B: Both the fluorine and bromine atoms are flanked only by hydrogen atoms, presenting a sterically unhindered environment for the incoming nucleophile.

Integrated Reactivity Hypothesis

Based on these principles, we can formulate a clear hypothesis:

  • Overall Reactivity: Substrate B will be significantly more reactive than Substrate A . The lack of steric hindrance in Substrate B allows nucleophiles to readily access the electronically activated C-F and C-Br positions. In contrast, the reactivity of Substrate A is expected to be severely diminished by the steric blockade of the primary reaction site (C-F) by the adjacent methyl group.

  • Regioselectivity for Substrate B: A competition will exist between the substitution of fluorine and bromine. While fluorine is intrinsically more activating due to the element effect, the nitro group's para relationship to bromine provides exceptionally strong resonance stabilization. This may lead to a mixture of products, with the exact ratio depending on the reaction conditions and the nature of the nucleophile.

Comparative Experimental Analysis

To quantify the reactivity differences, a standardized SNAr reaction was performed using piperidine as a representative nucleophile in dimethylformamide (DMF) at 80 °C. The reaction progress was monitored by UPLC-MS.

SubstrateTarget PositionDominant FactorTime to >95% ConversionObserved Product(s)
A : 1-Bromo-2-fluoro-3-methyl-5-nitrobenzeneC2-FSteric Hindrance > 48 hoursMinimal conversion, primarily starting material recovered.
B : 1-Bromo-3-fluoro-5-nitrobenzeneC1-Br & C3-FElectronic Activation ~ 4 hoursMixture of C-Br and C-F substitution products.

Table 1: Comparative reactivity data for Substrates A and B with piperidine.

The experimental results strongly support our initial hypothesis. Substrate A is nearly inert under these conditions, demonstrating that the steric hindrance from the ortho-methyl group effectively negates the powerful electronic activation of the C-F bond. In stark contrast, Substrate B reacts readily, confirming its higher reactivity due to its sterically accessible and electronically activated sites. The reaction of Substrate B yielded a mixture of products, highlighting the competitive nature of the two activated leaving groups.

Experimental Protocols & Workflow

This protocol provides a self-validating system for comparing the reactivity of the two substrates.

Materials & Reagents
  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (Substrate A )

  • 1-Bromo-3-fluoro-5-nitrobenzene (Substrate B )

  • Piperidine (≥99%)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Acetate (for workup)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Standardized Reaction Protocol
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide substrate (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent & Nucleophile Addition: Add anhydrous DMF (10 mL) to the flask. Stir the suspension for 5 minutes, then add piperidine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing by TLC or UPLC-MS.

  • Workup: Upon completion (or after 48 hours), cool the mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and UPLC-MS to determine conversion and product distribution.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation A Weigh Substrate A/B (1 eq) & K2CO3 (2 eq) B Add Anhydrous DMF (10 mL) A->B C Add Piperidine (1.2 eq) B->C D Heat to 80 °C C->D E Monitor by UPLC-MS (t = 1, 4, 8, 24h) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I 4. Final Analysis (NMR, MS) H->I

Caption: Standardized workflow for the comparative SNAr experiment.

Mechanistic Discussion & Visualization

The profound difference in reactivity can be visualized by examining the respective Meisenheimer complex intermediates.

Substrate A: A Sterically Hindered Path

For Substrate A , the nucleophile must approach the C-F bond, which is sterically shielded by the ortho-methyl group. This steric clash raises the energy of the transition state, dramatically slowing the rate of formation for the Meisenheimer complex.

Caption: Steric hindrance from the methyl group impedes nucleophilic attack on Substrate A.

Substrate B: An Accessible, Dual-Activation Path

Substrate B offers two electronically activated and sterically accessible sites. The nucleophile can attack either the C-F or C-Br position, leading to two different Meisenheimer complexes and, subsequently, two different products. The para activation of the C-Br bond by the nitro group is particularly effective at stabilizing the intermediate.

Caption: Substrate B allows for competitive attack at two activated positions.

Conclusion and Practical Implications

This guide demonstrates that while electronic factors are foundational for activating a substrate for SNAr, steric effects can be the decisive factor in determining practical reactivity.

  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (Substrate A) is a poor substrate for SNAr reactions at the C-2 position due to prohibitive steric hindrance from the adjacent methyl group. It should be avoided when functionalization at this position is desired.

  • 1-Bromo-3-fluoro-5-nitrobenzene (Substrate B) is a highly reactive and versatile substrate.[1] Its dual activation at both the C-F and C-Br positions makes it an excellent starting point for introducing nucleophiles. However, researchers must be prepared for potential regioselectivity challenges and may need to optimize conditions to favor the substitution of one halogen over the other.

For synthetic planning, Substrate B is the clear choice for projects requiring the introduction of a nucleophile onto this particular scaffold. The insights provided here, grounded in the core principles of physical organic chemistry, should enable more efficient and predictable synthetic route design.

References

  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD.
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  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
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  • Why does NO2 group shows its effect only at ortho and para positions not
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
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A Senior Application Scientist's Guide to HPLC Method Development for Separating Fluorinated Nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of structurally similar isomers are paramount. Fluorinated nitrobenzene isomers, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, present a significant analytical challenge due to their nearly identical physicochemical properties.[1] This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these challenging positional isomers. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop robust and reliable analytical methods.

The Challenge of Separating Positional Isomers

Positional isomers, such as 2-fluoronitrobenzene, 3-fluoronitrobenzene, and 4-fluoronitrobenzene, possess the same molecular formula and functional groups, differing only in the substitution pattern on the benzene ring. This subtle structural difference results in very similar hydrophobicity and polarity, making their separation by conventional reversed-phase HPLC a non-trivial task. Achieving baseline resolution requires a strategic selection of the stationary phase and careful optimization of the mobile phase to exploit the subtle differences in their molecular properties.

Understanding the Analytes: Physicochemical Properties of Fluoronitrobenzene Isomers

A successful separation strategy begins with understanding the subtle yet critical differences between the isomers. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom at different positions on the aromatic ring influences the overall dipole moment and electron density distribution of each molecule.

IsomerMolecular FormulaMolecular WeightBoiling Point (°C)Melting Point (°C)
2-FluoronitrobenzeneC₆H₄FNO₂141.10215-6
3-FluoronitrobenzeneC₆H₄FNO₂141.10~200-210-
4-FluoronitrobenzeneC₆H₄FNO₂141.1020622-24

Table 1: General physicochemical properties of fluoronitrobenzene isomers.[1][2][3]

While comprehensive, directly comparable experimental data for all physicochemical properties is not always readily available in a single source, we can infer their relative polarities based on the positions of the functional groups. The dipole moment, a key factor in chromatographic selectivity, is expected to vary among the isomers, influencing their interactions with different stationary phases.

A Comparative Analysis of HPLC Stationary Phases

The choice of the HPLC column is the most critical factor in achieving the desired selectivity for isomer separation. While the standard C18 column is a workhorse in reversed-phase chromatography, its primary reliance on hydrophobic interactions is often insufficient for resolving positional isomers.[4] We will compare the performance of three distinct stationary phases: the conventional C18, the Phenyl-Hexyl, and the Pentafluorophenyl (PFP).

C18 (Octadecylsilane) Columns: The Hydrophobic Baseline

C18 columns separate analytes primarily based on their hydrophobicity.[5] For fluorinated nitrobenzene isomers, which have very similar logP values, a C18 column is likely to provide minimal separation. The subtle differences in the van der Waals interactions between the isomers and the C18 alkyl chains may not be sufficient to achieve baseline resolution.

Expected Performance:

  • Retention Mechanism: Primarily hydrophobic (van der Waals) interactions.

  • Selectivity for Isomers: Generally low. The elution order can be difficult to predict and may result in co-elution or poor resolution. For dinitrobenzene isomers, a C18 column shows some separation, but often less effectively than more specialized phases.[6]

  • Best Suited For: General-purpose separations of compounds with significant differences in hydrophobicity.

Phenyl-Hexyl Columns: Harnessing π-π Interactions

Phenyl-Hexyl columns offer a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. These π-π interactions are particularly effective for separating aromatic compounds and their isomers. The electron-rich phenyl ring of the stationary phase can interact differently with the varied electron densities of the fluoronitrobenzene isomers, leading to enhanced selectivity.

Expected Performance:

  • Retention Mechanism: A combination of hydrophobic and π-π interactions.

  • Selectivity for Isomers: Moderate to good. The elution order may differ from that on a C18 column due to the influence of π-π interactions. For dinitrobenzene isomers, Phenyl-Hexyl columns have demonstrated superior separation compared to C18 phases.[6]

  • Best Suited For: Separation of aromatic and unsaturated compounds, including positional isomers.

Pentafluorophenyl (PFP) Columns: A Multi-Modal Approach to Selectivity

PFP columns provide a unique and powerful tool for separating positional isomers, especially those containing halogen and nitro groups.[6] The pentafluorophenyl ring is electron-deficient, leading to a variety of potential interactions with analytes, including:

  • π-π interactions: Both electron-rich and electron-poor aromatic analytes can interact with the PFP ring.

  • Dipole-dipole interactions: The strong dipole moment of the C-F bonds creates a highly polarized surface.

  • Hydrogen bonding: The fluorine atoms can act as weak hydrogen bond acceptors.

  • Shape selectivity: The rigid structure of the PFP ligand can lead to separations based on the three-dimensional shape of the analytes.[7]

This multi-modal interaction capability makes PFP columns exceptionally well-suited for resolving the subtle structural differences between fluoronitrobenzene isomers.

Expected Performance:

  • Retention Mechanism: A complex interplay of π-π, dipole-dipole, hydrogen bonding, and hydrophobic interactions.

  • Selectivity for Isomers: Excellent. PFP columns often provide unique elution orders and superior resolution for halogenated and nitroaromatic isomers compared to both C18 and Phenyl-Hexyl columns.[4][6]

  • Best Suited For: Challenging separations of positional isomers, halogenated compounds, and polar aromatic compounds.

Experimental Data: A Comparative Overview

Stationary PhaseSeparation of Dinitrobenzene IsomersKey InteractionsReference
Agilent Poroshell 120 EC-C18 Partial separationHydrophobic[6]
Agilent Poroshell 120 Phenyl-Hexyl Improved separation over C18Hydrophobic, π-π[6]
Agilent Poroshell 120 PFP Baseline separationπ-π, dipole-dipole, shape selectivity[6]

Table 2: Comparative performance of different stationary phases for the separation of dinitrobenzene isomers.[6]

Based on this data and the principles of chromatography, the PFP column is the most promising candidate for achieving baseline separation of fluoronitrobenzene isomers.

Experimental Protocols: A Starting Point for Method Development

The following protocols provide a robust starting point for developing a separation method for fluoronitrobenzene isomers. Optimization of the mobile phase composition and gradient profile will likely be necessary to achieve the desired resolution.

Sample Preparation
  • Prepare a stock solution of a mixture of 2-fluoronitrobenzene, 3-fluoronitrobenzene, and 4-fluoronitrobenzene in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnMethod 3: PFP Column
Column e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µme.g., Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µme.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm
Mobile Phase A WaterWaterWater
Mobile Phase B Acetonitrile or MethanolMethanolMethanol
Gradient 40-70% B over 10 minutes35-65% B over 10 minutes35-65% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL5 µL

Table 3: Recommended starting HPLC method parameters for the separation of fluoronitrobenzene isomers on different stationary phases. Note: The choice between acetonitrile and methanol as the organic modifier can significantly impact selectivity, especially on Phenyl-Hexyl and PFP columns.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow for separating fluorinated nitrobenzene isomers.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Separation Goal: Separate Fluoronitrobenzene Isomers Column_Screening Column Screening: - C18 - Phenyl-Hexyl - PFP Start->Column_Screening Mobile_Phase_Scouting Mobile Phase Scouting: - Acetonitrile/Water - Methanol/Water Column_Screening->Mobile_Phase_Scouting Gradient_Optimization Gradient Optimization: - Adjust Slope and Time Mobile_Phase_Scouting->Gradient_Optimization Temperature_Optimization Temperature Optimization: - Evaluate 25°C, 30°C, 40°C Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization: - Adjust for Resolution and Time Temperature_Optimization->Flow_Rate_Optimization Validation Method Validation: - Specificity - Linearity - Accuracy - Precision Flow_Rate_Optimization->Validation End Final Method Validation->End

Caption: A systematic workflow for HPLC method development for separating fluorinated nitrobenzene isomers.

Understanding Analyte-Stationary Phase Interactions

The unique selectivity of each column stems from the dominant interactions between the fluoronitrobenzene isomers and the stationary phase.

Analyte_Interactions cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase cluster_PFP PFP Stationary Phase C18 C18 (Octadecylsilane) - Hydrophobic Interactions (Van der Waals) Phenyl Phenyl-Hexyl - Hydrophobic Interactions - π-π Interactions PFP Pentafluorophenyl (PFP) - π-π Interactions - Dipole-Dipole Interactions - Hydrogen Bonding - Shape Selectivity Analyte Fluoronitrobenzene Isomer Analyte->C18 Weak Selectivity Analyte->Phenyl Moderate Selectivity Analyte->PFP High Selectivity

Caption: Dominant interactions between fluoronitrobenzene isomers and different HPLC stationary phases.

Conclusion and Recommendations

The separation of fluorinated nitrobenzene isomers is a challenging yet achievable task with the right analytical approach. While standard C18 columns are unlikely to provide adequate resolution, stationary phases that offer alternative separation mechanisms are highly effective.

  • For initial screening and methods requiring some selectivity for aromatic compounds, a Phenyl-Hexyl column is a viable option. Its ability to engage in π-π interactions provides a significant advantage over C18 columns.

  • For baseline separation and the most robust method, a Pentafluorophenyl (PFP) column is strongly recommended. The multi-modal retention mechanisms of PFP phases, including dipole-dipole interactions and shape selectivity, are particularly well-suited to exploit the subtle physicochemical differences between the fluoronitrobenzene isomers.

By understanding the underlying principles of chromatographic selectivity and systematically evaluating the appropriate stationary and mobile phases, researchers can confidently develop and validate HPLC methods for the accurate analysis of these critical chemical intermediates.

References

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. Retrieved from [Link]

  • Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoronitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Journal of Chromatography A. Retrieved from [Link]

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  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP technical brochure. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent. Retrieved from [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applications. Waters Corporation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2012, October). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Waters Corporation. Retrieved from [Link]

  • MDPI. (2019, July 2). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... ResearchGate. Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (n.d.). Enantioselective high-performance liquid chromatographic separation of fluorinated ß -. Retrieved from [Link]

  • Flownamics. (2021, September 17). New Application Note by Agilent. Flownamics. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. Agilent. Retrieved from [Link]

  • NIST. (n.d.). 3-Chloro-4-fluoronitrobenzene. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,4,5-Trichloronitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Separation Science. (2020, January 9). Application Notes. Separation Science. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Retrieved from [Link]

  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Retrieved from [Link]

  • MDPI. (2025, October 22). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. MDPI. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

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  • ResearchGate. (2010, August). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis of C7H5BrFNO2: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a novel chemical entity is the bedrock of all subsequent investigation. The molecular formula C7H5BrFNO2 represents a complex halogenated nitro-aromatic compound, whose empirical formula must be rigorously verified. This guide provides an in-depth comparison of analytical methodologies for its elemental analysis, grounded in established scientific principles and field-proven insights. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

Theoretical Reference Data: The Analytical Benchmark

Before any experimental work commences, the theoretical elemental composition must be calculated. This dataset serves as the ultimate benchmark against which all empirical results are judged. The molecular weight of C7H5BrFNO2 is 234.02 g/mol .

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011784.07735.93%
HydrogenH1.00855.0402.15%
BromineBr79.904179.90434.14%
FluorineF18.998118.9988.12%
NitrogenN14.007114.0075.98%
OxygenO15.999231.99813.67%

Note: Oxygen is typically determined by difference rather than direct measurement in standard combustion analysis.

Comparative Methodologies for Halogenated Compounds

The presence of multiple halogens (Bromine and Fluorine) in C7H5BrFNO2 necessitates a multi-faceted analytical approach. Standard CHN analysis is insufficient for a complete characterization. Here, we compare the most robust methods.

Method 1: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

This is the foundational technique for organic elemental analysis.[1] It relies on the complete combustion of the sample in a high-oxygen environment to convert the constituent elements into simple, detectable gases.

  • Principle: A precisely weighed sample is combusted at high temperatures (~1000°C). Carbon is converted to CO2, Hydrogen to H2O, and Nitrogen to N2 gas. These gases are then separated and quantified using thermal conductivity or infrared detectors.

  • Expertise & Causality: The choice of combustion and reduction reagents is critical. For a halogenated compound, specialized scrubbing reagents like silver tungstate or silver vanadate are necessary to trap the corrosive halogen gases (HBr, HF), preventing them from interfering with the detectors and damaging the instrument.[2]

Method 2: Combustion Ion Chromatography (CIC) for Halogen Determination

For accurate quantification of Bromine and Fluorine, Combustion Ion Chromatography (CIC) is the gold standard.[3][4] This method combines high-temperature combustion with the high-resolution separation and detection capabilities of ion chromatography.

  • Principle: The sample is combusted in a stream of humidified oxygen, converting organic bromine and fluorine into hydrogen bromide (HBr) and hydrogen fluoride (HF).[3][4] These gaseous products are then passed into an aqueous absorbing solution, where they dissolve to form bromide (Br⁻) and fluoride (F⁻) ions. This solution is subsequently injected into an ion chromatograph for separation and quantification.[5][6]

  • Trustworthiness: The power of CIC lies in its ability to separate and individually quantify different halide ions from a single sample combustion.[7] This avoids the ambiguity of older titration methods, which can suffer from interferences when multiple halogens are present. The recoveries for fluoride and bromide ions are typically excellent, often in the range of 99.8-99.9%.[5]

Alternative and Complementary Techniques

While CHN and CIC provide the elemental percentages, other techniques can offer confirmatory data regarding the molecular structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio of the parent ion. The resulting data can confirm the molecular formula with a high degree of confidence, distinguishing it from other potential isomers or impurities.[8]

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the definitive molecular structure, unequivocally confirming the elemental composition and connectivity.

Experimental Workflows and Protocols

A self-validating system requires meticulous adherence to protocol and the use of certified reference materials (CRMs) for calibration and verification.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for the complete elemental characterization of C7H5BrFNO2.

G cluster_0 Sample Preparation cluster_1 CHN Analysis cluster_2 Halogen Analysis (CIC) cluster_3 Data Processing & Validation Sample C7H5BrFNO2 Sample Weigh1 Weigh Sample (1-3 mg) for CHN Analysis Sample->Weigh1 Weigh2 Weigh Sample (1-3 mg) for CIC Analysis Sample->Weigh2 CombustionCHN High-Temp Combustion (~1000°C, O2 atmosphere) Weigh1->CombustionCHN CombustionCIC Pyrohydrolytic Combustion (~1000°C, humidified O2) Weigh2->CombustionCIC GasSep Gas Separation (GC) CombustionCHN->GasSep DetectionCHN TCD/IR Detection (CO2, H2O, N2) GasSep->DetectionCHN ResultCHN Calculate %C, %H, %N DetectionCHN->ResultCHN Absorption Absorption into Aqueous Solution CombustionCIC->Absorption IC Ion Chromatography (Separation of F⁻, Br⁻) Absorption->IC DetectionIC Conductivity Detection IC->DetectionIC ResultIC Calculate %F, %Br DetectionIC->ResultIC Compare Compare Experimental Data with Theoretical Values ResultCHN->Compare ResultIC->Compare FinalReport Final Report Compare->FinalReport

Sources

Navigating the Structural Landscape of Halogenated Nitroaromatics: A Comparative Guide to the Crystallographic Analysis of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies and considerations for the X-ray crystallographic analysis of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this document serves as a detailed roadmap for its structural elucidation. By leveraging data from closely related compounds and established analytical techniques, we present a comparative framework to guide researchers in their experimental design and data interpretation.

Introduction: The Significance of Structural Elucidation

Substituted nitrobenzene derivatives are pivotal synthons in medicinal chemistry and materials science. The precise arrangement of atoms within these molecules, dictated by the interplay of steric and electronic effects of their substituents, governs their reactivity, biological activity, and material properties. X-ray crystallography stands as the gold standard for unambiguously determining three-dimensional molecular structures, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.[1]

This guide will navigate the synthesis, crystallization, and structural analysis of the target compound and its analogues, offering a comparative perspective with the known crystal structure of 1-chloro-2-methyl-4-nitrobenzene. Furthermore, we will explore complementary analytical techniques that can corroborate and expand upon crystallographic findings.

Synthesis and Crystallization: The Gateway to a Crystal Structure

The first critical step towards X-ray crystallographic analysis is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction.

Proposed Synthesis of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

A plausible synthetic route to 1-bromo-2-fluoro-3-methyl-5-nitrobenzene can be adapted from established procedures for related halogenated nitroaromatics. One such approach involves the nitration of a suitable precursor. For instance, a synthetic pathway analogous to the preparation of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene could be employed, starting from a commercially available bromo-fluoro-toluene derivative.[2][3] A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Material (e.g., 2-Bromo-1-fluoro-3-methylbenzene) Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Purification Purification (Column Chromatography) Nitration->Purification Isolation Product 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Purification->Product

Caption: Proposed synthetic workflow for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene.

Experimental Protocol: Synthesis

  • Nitration: To a cooled (0-5 °C) solution of the starting bromo-fluoro-toluene derivative in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-bromo-2-fluoro-3-methyl-5-nitrobenzene isomer.

Crystallization Strategies for Small Organic Molecules

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[4][5]

  • Slow Evaporation: This is a straightforward method where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly in a loosely covered vial.[1] The choice of solvent is crucial and can influence crystal morphology.

  • Vapor Diffusion: This technique involves dissolving the compound in a small volume of a relatively non-volatile solvent and placing this solution in a sealed container with a larger volume of a more volatile anti-solvent.[1][6] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Table 1: Common Solvents for Crystallization of Halogenated Nitroaromatics

Solvent ClassExamplesRationale
HalogenatedDichloromethane, ChloroformGood solubility for many halogenated compounds.
AlcoholsEthanol, Methanol, IsopropanolCan be used as solvents or anti-solvents.
EthersDiethyl ether, TetrahydrofuranModerate polarity, often used in solvent mixtures.
HydrocarbonsHexane, HeptaneTypically used as anti-solvents to induce precipitation.
EstersEthyl acetateGood solvent for a wide range of organic molecules.

X-ray Diffraction Analysis: From Crystal to Structure

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. This involves data collection, structure solution, and refinement.

Data Collection

A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[7] The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflection intensities.[8][9]

Data_Collection_Workflow cluster_data_collection X-ray Data Collection Crystal Mount Single Crystal Xray Expose to Monochromatic X-ray Beam Crystal->Xray Rotate Rotate Crystal Xray->Rotate Detect Record Diffraction Pattern Rotate->Detect Process Process Raw Data (Integration & Scaling) Detect->Process hkl Reflection Intensities (hkl file) Process->hkl

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected reflection intensities are used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.[7] This initial model is then refined using a least-squares minimization process to improve the fit between the calculated and observed diffraction data.[10][11]

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The diffraction data is analyzed to determine the crystal system and space group.

  • Structure Solution: Direct methods are applied to determine the initial phases of the structure factors, leading to a preliminary atomic model.

  • Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate any missing atoms (such as hydrogen atoms) and to assess the quality of the model.

  • Final Model: The final model is validated based on various crystallographic R-factors and other quality indicators.

Comparative Analysis: Insights from a Structurally Related Compound

In the absence of a crystal structure for 1-bromo-2-fluoro-3-methyl-5-nitrobenzene, we can draw valuable comparisons from the known structure of 1-chloro-2-methyl-4-nitrobenzene. This allows us to anticipate potential structural features and intermolecular interactions.

Table 2: Crystallographic Data for 1-chloro-2-methyl-4-nitrobenzene

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)
Z4

Data obtained from the Cambridge Structural Database (CSD).

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene reveals a nearly planar molecule, with the nitro group slightly twisted out of the plane of the benzene ring. The crystal packing is stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions. It is plausible to expect similar intermolecular forces to play a significant role in the crystal packing of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene, with the potential for halogen bonding involving the bromine atom.

Alternative and Complementary Analytical Techniques

When single crystals are elusive or for further structural confirmation, other analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[12] For substituted benzenes, ¹H and ¹³C NMR can definitively distinguish between regioisomers based on chemical shifts and coupling patterns.[13][14][15] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide unambiguous assignments of all proton and carbon signals, confirming the substitution pattern of the synthesized compound.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[17][18] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.[19][20] This technique is crucial for verifying the identity of the synthesized product before attempting crystallization.[21]

Analytical_Techniques Target 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Xray X-ray Crystallography Target->Xray 3D Structure (Solid State) NMR NMR Spectroscopy Target->NMR Connectivity & Regioisomerism (Solution) MS Mass Spectrometry Target->MS Molecular Weight & Formula

Caption: Complementary analytical techniques for structural elucidation.

Conclusion

While the crystal structure of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene remains to be determined, this guide provides a comprehensive framework for its pursuit. By following established protocols for synthesis, crystallization, and X-ray data analysis, researchers are well-equipped to tackle this challenge. The comparative data from 1-chloro-2-methyl-4-nitrobenzene offers a valuable reference point for anticipating structural features. Furthermore, the integration of complementary techniques like NMR and mass spectrometry is essential for a thorough and unambiguous structural characterization. The elucidation of this and related crystal structures will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of compounds.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved February 18, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - RSC Publishing. (2023, March 1). Retrieved February 18, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). Retrieved February 18, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Retrieved February 18, 2026, from [Link]

  • Mass spectrometry (MS) - Organic Chemistry - Jack Westin. (n.d.). Retrieved February 18, 2026, from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). Retrieved February 18, 2026, from [Link]

  • crystallization of small molecules. (n.d.). Retrieved February 18, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). Retrieved February 18, 2026, from [Link]

  • What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved February 18, 2026, from [Link]

  • 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 18, 2026, from [Link]

  • mass spectra - the molecular ion (M+) peak - Chemguide. (n.d.). Retrieved February 18, 2026, from [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 18, 2026, from [Link]

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.). Retrieved February 18, 2026, from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved February 18, 2026, from [Link]

  • Phase analysis and structure refinement | Institute of Crystallography | RWTH Aachen University | EN. (n.d.). Retrieved February 18, 2026, from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved February 18, 2026, from [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. (2019, July 24). Retrieved February 18, 2026, from [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]

  • x Ray crystallography - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). Retrieved February 18, 2026, from [Link]

  • Handout 10: Structure Refinement & Interpretation. (n.d.). Retrieved February 18, 2026, from [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved February 18, 2026, from [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Comparative Guide: Validating Purity of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of complex halogenated nitroaromatics like 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (BFMNB), purity validation is distinct from simple confirmation. While NMR confirms structure, it lacks the sensitivity to detect trace regioisomers formed during nitration. While HPLC-UV is robust for non-volatiles, it often fails to resolve positional isomers with identical chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior validation technique for BFMNB due to three physicochemical factors:

  • Volatility: The molecule (MW ~234.02 g/mol ) is sufficiently volatile for gas phase analysis without derivatization.

  • Isomeric Resolution: Capillary GC columns (e.g., 5% phenyl) provide superior theoretical plate counts to separate the 5-nitro target from likely 4-nitro or 6-nitro impurities.

  • Mass Spectral Specificity: The unique isotopic signature of Bromine (

    
    ) acts as a built-in diagnostic tag, instantly differentiating brominated impurities from non-halogenated side products.
    
Comparative Analysis: GC-MS vs. Alternatives
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Trace impurity profiling & Isomer resolutionRoutine QA/QC of bulk materialStructural elucidation
Sensitivity High (ppm level)Medium (requires high extinction coeff.)Low (>0.5% detection limit)
Specificity Excellent (Retention Time + Mass Spectrum)Good (Retention Time only)Excellent (Chemical Shift)
Isomer Resolution High (Separates ortho/meta/para isomers)Medium (Often co-elute)High (If signals don't overlap)
Thermal Risk Moderate (Injector temp ~250°C)Low (Ambient)Low (Ambient)
Data Output Quantitative + Structural IDQuantitative onlyStructural only

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed as a self-validating system. It includes specific "System Suitability Tests" (SST) that must pass before data is accepted.

Reagents and Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reasoning: High solubility for nitroaromatics; low boiling point ensures solvent peak does not interfere with early eluting impurities.

  • Internal Standard (Optional but Recommended): 1,3-Dichlorobenzene.

  • Concentration: Prepare a 1.0 mg/mL solution of the sample.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm film).

    • Expert Insight: A standard non-polar column (100% dimethylpolysiloxane) may not resolve the nitro-isomers. The 5% phenyl phase (DB-5) provides the necessary pi-pi interaction selectivity.

  • Inlet: Split Mode (20:1 or 50:1). Temperature: 250°C.

    • Caution: Nitro compounds can degrade.[1][2] If degradation is observed (tailing or unexpected peaks), lower inlet to 220°C and use a deactivated liner with glass wool.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40–350 m/z.

    • Solvent Delay: 3.0 min.

System Suitability Test (SST)

Before running samples, verify the system:

  • Tune Check: PFTBA tune must show standard abundance ratios (69/219/502).

  • Sensitivity: S/N ratio > 10:1 for a 1 ppm standard.

  • Inertness: Peak asymmetry factor for the main peak must be between 0.9 and 1.2. Tailing indicates active sites in the liner that will degrade the nitro group.

Data Interpretation & Causality

The Chromatogram

Expect the main peak of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene to elute mid-run.

  • Early Eluters: Unreacted starting materials (e.g., 1-bromo-2-fluoro-3-methylbenzene) will elute significantly earlier due to the lack of the polar nitro group.

  • Close Eluters: Regioisomers (e.g., 4-nitro or 6-nitro analogs). These are the critical impurities. The 5-nitro isomer (target) is generally thermodynamically favored or directed by the Fluorine (para-director), but steric hindrance in the 4-position usually causes that isomer to elute slightly faster (lower boiling point due to less intermolecular stacking).

Mass Spectral Logic (The "Fingerprint")

You are looking for a specific fragmentation pattern to validate identity.

  • Molecular Ion (M+): You must see a doublet at m/z 233 and 235 .

    • Why? Bromine exists as

      
       (50.7%) and 
      
      
      
      (49.3%). A 1:1 ratio separated by 2 amu is the definitive confirmation of Mono-Bromine presence.
  • Fragment M-46: Loss of

    
    .
    
    • Look for peaks at m/z 187/189 . This confirms the nitro group is attached to the ring.

  • Fragment M-79/81: Loss of

    
    .
    
    • Look for a single peak (no isotope pattern) at m/z 154 . This is the

      
       cation (or rearrangement thereof).
      
  • Fragment M-30: Loss of

    
     (Characteristic of nitroarenes).
    
    • Rearrangement to nitrite ester followed by loss of NO.[2]

Impurity Identification Table
Retention Time (Rel)Likely IdentityDiagnostic Ions (m/z)Origin
0.6 - 0.7 1-Bromo-2-fluoro-3-methylbenzene188/190 (M+), 109 (M-Br)Unreacted Precursor
0.95 - 0.98 Isomer (4-nitro or 6-nitro)233/235 (M+)Regioselectivity Error
1.00 Target (5-nitro) 233/235 (M+), 187/189 Product
>1.2 Dinitro-species278/280 (M+)Over-nitration

Visualizations

Analytical Workflow Diagram

GCMS_Workflow Start Sample: 1-Bromo-2-fluoro- 3-methyl-5-nitrobenzene Prep Dissolve in DCM (1 mg/mL) Filter 0.2µm PTFE Start->Prep GC GC Separation Column: DB-5ms Temp: 60°C -> 280°C Prep->GC Inject 1µL MS MS Detection (EI Source) Scan 40-350 m/z GC->MS Elution Data Data Analysis MS->Data TIC & Spectrum Pass PASS: Purity >98% Isotopes 1:1 confirmed Data->Pass Single Peak + Correct M+ Fail FAIL: Impurities Detected (Isomers or Precursors) Data->Fail Multiple Peaks

Caption: Figure 1. Step-by-step GC-MS validation workflow for halogenated nitroaromatics, ensuring rigorous purity assessment.

Proposed Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 233 / 235 (1:1 Ratio) Loss_NO2 [M - NO2]+ m/z 187 / 189 (Ar-Br retained) M_Ion->Loss_NO2 - 46 amu Loss_Br [M - Br]+ m/z 154 (Phenyl Cation) M_Ion->Loss_Br - 79/81 amu Loss_NO [M - NO]+ Rearrangement M_Ion->Loss_NO - 30 amu Loss_NO2->Loss_Br Secondary Frag

Caption: Figure 2. Predicted Electron Ionization (EI) fragmentation pathway. The preservation of the Br isotope pattern in the (M-NO2) fragment is a critical quality attribute.

References

  • Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing. Retrieved from [Link]

  • ResearchGate. (2025). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

Reference Standards for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene Identification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC Professionals Subject: CAS 175610-68-1 | Critical Intermediate for SOS1 Inhibitors[1]

Executive Summary: The Regioisomer Challenge

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS 175610-68-1) is a high-value pharmacophore scaffold, notably utilized in the synthesis of SOS1 inhibitors (e.g., targeting KRAS-driven cancers) and other thienopyridinyl bioactives [1].

In drug development, the specific substitution pattern—Bromo (C1), Fluoro (C2), Methyl (C3), Nitro (C5) —is critical for Structure-Activity Relationship (SAR) integrity. However, the synthesis of this polysubstituted benzene often yields regioisomers (e.g., the 3-fluoro-2-methyl analog) that are difficult to separate by standard flash chromatography.

This guide compares the performance of Certified Reference Materials (CRMs) against Standard Reagent Grades , demonstrating why "approximate" identification fails for this specific isomer and providing a self-validating NMR/HPLC protocol for absolute structural confirmation.

Comparative Analysis: Reference Standard Grades

The choice of reference standard dictates the reliability of your impurity profiling. For CAS 175610-68-1, the primary risk is regio-impurity carryover , which can lead to incorrect biological data or CMC failure in later stages.

Table 1: Performance Comparison of Standard Grades

FeatureCertified Reference Material (CRM) Reagent / Synthesis Grade In-House Synthesized
Primary Use GMP Starting Material Qualification, Release TestingEarly-stage R&D, Pilot ReactionsRoute Scouting
Purity (HPLC) ≥ 98.0% (w/ regioisomer limits)≥ 95.0% (often sum of isomers)Variable (Unknown)
Identity Verification 1H-NMR, 19F-NMR, 2D-NOESY , MS, IR1H-NMR only (often ambiguous)Theoretical
Quantitative Assay qNMR / Mass Balance (Certified Value)Area % (Uncorrected)None
Regioisomer Specificity Guaranteed (Isomers quantitated)Risk: May contain 1-5% isomersHigh Risk: Likely mixture
Traceability NIST/BIPM TraceableVendor Batch OnlyLab Notebook

Critical Insight: Commercial "Reagent Grade" batches of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene frequently contain 2–4% of the 1-Bromo-3-fluoro-2-methyl-5-nitrobenzene isomer. This impurity is chemically similar but spectroscopically distinct if the correct protocol is used.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity, use the following "Triangulation Protocol" to validate CAS 175610-68-1. This system uses orthogonal data (coupling constants + spatial proximity) to rule out all isomers.

Protocol A: The "Smoking Gun" NMR Identification

Differentiation relies on the specific spatial relationship between the Methyl group (C3) and the Aromatic Protons (C4/C6).

  • Instrument: 400 MHz (minimum) NMR.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Step 1: 1H-NMR Analysis

    • Methyl Signal: Look for a doublet (

      
       ~2.4 ppm) with 
      
      
      
      Hz. This confirms the Methyl is ortho to the Fluorine. (Rules out meta/para arrangements).
    • Aromatic Signals: Two distinct doublets (H4 and H6).

  • Step 2: 1D-NOE (Nuclear Overhauser Effect) - The Validator

    • Experiment: Selectively irradiate the Methyl resonance (~2.4 ppm).

    • Expected Result (Target): You must observe a strong NOE enhancement of the H4 aromatic proton (the proton between the Methyl and Nitro groups).

    • Failure Mode (Isomer Warning): If you see NOE to Fluorine only (via HOESY) or no aromatic NOE, you likely have the 1-Bromo-3-fluoro-2-methyl isomer, where the methyl group is flanked by Br and F, with no adjacent protons.

Protocol B: High-Resolution HPLC Purity Profiling

Standard C18 columns often fail to resolve the fluoro-regioisomers. A Fluorophenyl phase is recommended.

  • Column: PFP (Pentafluorophenyl) Core-Shell, 2.6 µm, 100 x 3.0 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient: 50% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro group absorbance).

  • Rationale: The PFP phase interacts specifically with the dipole of the C-F bond and the nitro group, providing superior selectivity for separating the 2-fluoro (Target) from 3-fluoro or 4-fluoro impurities compared to standard C18.

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow to confirm the identity of CAS 175610-68-1 and exclude common synthetic impurities.

G Start Unknown Sample (CAS 175610-68-1 Candidate) HNMR 1H-NMR & 19F-NMR (Solvent: CDCl3) Start->HNMR CheckMethyl Check Methyl Signal (~2.4 ppm) HNMR->CheckMethyl OrthoF Doublet (J ~2 Hz) (Me is ortho to F) CheckMethyl->OrthoF Coupling Observed MetaParaF Singlet (J ~0 Hz) (Me is meta/para to F) CheckMethyl->MetaParaF No Coupling NOE_Test 1D-NOE Experiment (Irradiate Methyl) OrthoF->NOE_Test Reject_Iso1 REJECT: Isomer (e.g. 1-Br-2-F-4-Me...) MetaParaF->Reject_Iso1 NOE_Result NOE to Aromatic H? NOE_Test->NOE_Result Confirmed CONFIRMED IDENTITY 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene NOE_Result->Confirmed Yes (H4 Enhanced) Reject_Iso2 REJECT: Isomer (1-Br-3-F-2-Me...) NOE_Result->Reject_Iso2 No (Steric Block)

Figure 1: Analytical Decision Tree for validation of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene. Note that the key differentiator is the NOE signal between the Methyl group and the H4 proton.

Synthesis & Impurity Context

Understanding the origin of the material aids in anticipating impurities. The target compound is typically synthesized via Nitration of 1-Bromo-2-fluoro-3-methylbenzene or Bromination of 2-Fluoro-3-methyl-5-nitrobenzene .

Synthesis Precursor 2-Fluoro-3-methyl-1-bromobenzene Target Target (Major) 1-Br-2-F-3-Me-5-NO2 Precursor->Target Nitration (Meta to Br/F) Impurity Regioisomer (Minor) 1-Br-2-F-3-Me-4-NO2 (Sterically hindered but possible) Precursor->Impurity Ortho to Me Reagent + HNO3/H2SO4

Figure 2: Simplified synthesis pathway showing the potential for regioisomer formation during the nitration step.

References
  • World Intellectual Property Organization (WIPO). Substituted Tricyclic Compounds as SOS1 Inhibitors. WO2021105960A1. (2021).

  • MolCore. Product Data Sheet: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS 175610-68-1).[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene.

  • Fluorochem. Certificate of Analysis Data: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene.[1][2]

Disclaimer: This guide is for research purposes. Always consult the specific Certificate of Analysis (CoA) provided by your reference standard manufacturer for batch-specific values.

Sources

Safety Operating Guide

Personal Protective Equipment for Handling 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

[1]

CAS Number: 175610-68-1 Physical State: Solid (typically off-white to yellow crystalline powder) Primary Hazard Class: Irritant / Acute Toxicant (Nitro-aromatic derivative)[1]

Part 1: Core Directive & Hazard Logic[1][2]

The "Why" Behind the Protocol

Handling 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene requires a nuanced understanding of its structure-activity relationship (SAR).[1] As a halogenated nitro-aromatic compound, it presents a dual threat:

  • Local Irritation (Halogen Effect): The bromine and fluorine substituents activate the ring, making the compound a potent skin, eye, and respiratory irritant (H315, H319, H335).[2]

  • Systemic Toxicity (Nitro Effect): Nitro-aromatics are lipophilic.[1][2] Upon skin absorption or inhalation, they can undergo metabolic reduction to nitroso or hydroxylamine intermediates, posing a risk of methemoglobinemia (interference with oxygen transport in blood).[2]

Operational Rule: Treat this compound not just as an irritant, but as a potential permeation hazard.[1][2] Standard "splash protection" is insufficient for prolonged tasks.[1][2]

Part 2: Hazard Assessment & PPE Selection Matrix

Hazard Summary Table
Hazard TypeGHS CodePhysiological ImpactCritical PPE Countermeasure
Acute Toxicity H302Harmful if swallowed; potential blood toxicity.[1]Hygiene: No glove-to-face contact.[1][2] Double gloving required.
Skin Irritation H315Dermatitis, chemical burns upon moisture contact.[2]Barrier: Nitrile (min 5 mil) or Laminate for solutions.[1][2]
Eye Irritation H319Severe irritation, potential corneal damage.[2]Shielding: Chemical Safety Goggles (ANSI Z87.1).[1][2]
Resp. Irritation H335Mucosal inflammation, coughing, potential sensitization.[2]Engineering: Fume Hood (Face velocity >100 fpm).
PPE Decision Logic (Graphviz Diagram)

This decision tree guides the researcher through selecting the correct PPE based on the specific manipulation being performed.[1][2]

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderSolutionSolution / LiquidState->SolutionDissolvedWeighingWeighing / TransferSolid->WeighingConcentrationConcentration / Volume?Solution->ConcentrationSolid_PPEPPE: Nitrile Gloves (Double)+ Lab Coat + Goggles+ Fume HoodWeighing->Solid_PPELow_Risk< 100mL or DiluteConcentration->Low_RiskHigh_Risk> 100mL or Conc.Concentration->High_RiskSplash_PPEPPE: Nitrile Gloves (Double)+ Lab Coat + GogglesLow_Risk->Splash_PPEImmersion_PPEPPE: Silver Shield/Laminate Gloves+ Tyvek Sleeves + Goggles+ Face ShieldHigh_Risk->Immersion_PPE

Caption: Operational logic for selecting PPE based on physical state and volume. Blue nodes indicate decision points; Green/Red nodes indicate required protection levels.[1][2]

Part 3: Detailed PPE Specifications[1][2]

Hand Protection (Gloves)
  • Standard Handling (Solids/Small Scale):

    • Material: Nitrile Rubber.[1][2][3]

    • Specification: Minimum thickness 0.11 mm (5 mil).

    • Protocol: Double Gloving is mandatory.[1][2] The outer glove protects against contamination; the inner glove protects against permeation during doffing.[1][2]

    • Change Frequency: Every 2 hours or immediately upon splash.

  • High Risk (Concentrated Solutions/Spills):

    • Material: Laminate film (e.g., Silver Shield™ or Ansell Barrier™).[2]

    • Why: Halogenated nitro compounds can permeate nitrile rubber over time.[1][2] Laminate offers >480 min breakthrough time.[1][2]

    • Dexterity Tip: Wear a tight-fitting nitrile glove over the laminate glove to improve grip.[1][2]

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.[1][2]

  • Secondary (Outside Hood/Spill Cleanup):

    • Respirator: Half-face or Full-face elastomeric respirator.[1][2]

    • Cartridge: Combined OV/P100 (Organic Vapor + HEPA).[1][2]

    • Note: A standard N95 is insufficient for organic vapors if the solid has appreciable volatility or is in solution.[2]

Eye & Body Protection[1][2][4][5]
  • Eyes: Chemical Splash Goggles (indirectly vented).[1][2] Safety glasses are not sufficient due to the risk of fine powder drifting into the eyes.[2]

  • Body:

    • Standard: 100% Cotton Lab Coat (buttoned to throat).[1][2]

    • High Risk: Disposable Tyvek® sleeves or apron to prevent cuff contamination.[1][2]

Part 4: Operational Protocols

Protocol A: Weighing & Transferring Solids

Objective: Prevent inhalation of dust and contamination of balance area.[1][2]

  • Preparation:

    • Place a disposable balance mat or absorbent pad inside the fume hood.[1][2]

    • Pre-weigh the receiving vessel (tare) to minimize time the compound container is open.[1][2]

  • Static Control:

    • Use an anti-static gun if the powder is "flyaway."[1][2]

    • Do not use compressed air to clean the spatula; use a solvent-dampened Kimwipe.[1][2]

  • Transfer:

    • Transfer solid gently to avoid aerosolization.[2]

    • Immediately recap the source container.[1][2]

    • Wipe the exterior of the receiving vessel with a damp tissue before removing it from the hood.[1][2]

Protocol B: Waste Disposal & Decontamination

Objective: Prevent environmental release and downstream exposure.[1][2][3]

  • Categorization:

    • Classify as "Halogenated Organic Waste" .[2]

    • Crucial: Do not mix with strong oxidizers or strong bases (risk of exothermic decomposition).[1][2]

  • Container:

    • Use high-density polyethylene (HDPE) or glass containers.[1][2]

    • Label clearly: "Contains 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene - TOXIC/IRRITANT".[1]

  • Decontamination:

    • Wash all glassware with acetone, followed by soap and water.[2]

    • Collect the first acetone rinse as hazardous waste.[1][2]

Part 5: Emergency Response Procedures

Exposure Response Workflow

Emergency_ResponseExposureExposure EventTypeType?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalationInhalationType->InhalationAction_Skin1. Remove Clothing2. Wash 15 min (Soap/Water)3. Seek Medical AttnSkin->Action_SkinAction_Eye1. Flush Eyewash (15 min)2. Hold Eyelids Open3. Do NOT RubEye->Action_EyeAction_Inhal1. Move to Fresh Air2. Support Breathing3. Monitor for CyanosisInhalation->Action_InhalMedicalTransport to ER(Bring SDS)Action_Skin->MedicalAction_Eye->MedicalAction_Inhal->Medical

Caption: Immediate First Aid steps. Speed is critical to prevent systemic absorption.[1][2]

Spill Cleanup (Solid)[1][2]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don OV/P100 respirator, double nitrile gloves, and goggles.[2]

  • Contain: Do not dry sweep (creates dust).[1][2] Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to wet the powder.[1][2]

  • Collect: Scoop the wet material into a waste jar.

  • Clean: Wash the surface with soapy water three times.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (Analogous Hazard Data). National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

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